Imidazo[1,2-a]pyridin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUDIWIKGNMSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-22-8 | |
| Record name | imidazo[1,2-a]pyridin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its physicochemical characteristics, explores the structural factors influencing its basicity, provides an estimated pKa value based on related structures, and details experimental protocols for its empirical determination.
Physicochemical Properties
This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem |
| Molecular Weight | 134.14 g/mol | PubChem |
| Canonical SMILES | C1=CN2C=CN=C2C(=C1)O | PubChem |
| InChI Key | VPUDIWIKGNMSOL-UHFFFAOYSA-N | PubChem |
| Physical State | Solid (predicted) | |
| CAS Number | 69214-22-8 | Santa Cruz Biotechnology |
Basicity and Estimated pKa
The basicity of this compound is a critical parameter that influences its solubility, membrane permeability, and interactions with biological targets. The molecule possesses two nitrogen atoms, each with a lone pair of electrons, which can act as proton acceptors.
The primary contributor to the basicity of the imidazo[1,2-a]pyridine ring system is the non-bridgehead nitrogen atom (N-1) in the imidazole moiety. The lone pair of this nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. In contrast, the bridgehead nitrogen (N-9) is considered non-basic as its lone pair is integral to the aromatic system.
The presence of the hydroxyl (-OH) group at the 8-position on the pyridine ring influences the basicity of the N-1 atom through electronic effects. The hydroxyl group can donate electron density into the ring via a resonance effect, which would be expected to increase the basicity of the nitrogen atoms. Conversely, its inductive effect is electron-withdrawing, which would decrease basicity. The overall effect will depend on the interplay of these factors.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.23 |
| Imidazole | 7.0 |
| Imidazo[1,2-a]pyridine | 6.8 (approx.) |
| This compound | 6.5 - 7.5 (Estimated) |
The hydroxyl group at a position meta to the pyridine nitrogen is expected to have a modest effect on the basicity of the N-1 atom in the imidazole ring. Therefore, the pKa of this compound is likely to be in a similar range to the parent imidazo[1,2-a]pyridine.
The basicity of this compound is described by the equilibrium between the neutral molecule and its protonated form. The most probable site of protonation is the N-1 atom of the imidazole ring.
Imidazo[1,2-a]pyridin-8-ol: A Technical Guide to a Scarcely Explored Scaffold
Introduction
Imidazo[1,2-a]pyridin-8-ol, with the Chemical Abstracts Service (CAS) number 69214-22-8, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to the broad range of biological activities exhibited by its derivatives. While this compound itself remains a largely uncharacterized molecule, the imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound and leverages the extensive knowledge of the broader imidazo[1,2-a]pyridine class to infer its potential properties and biological relevance.
Core Compound Properties: this compound
Detailed experimental data for this compound is sparse in publicly accessible literature. The majority of available information is based on supplier-provided data and computational predictions.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 69214-22-8 | N/A |
| Molecular Formula | C₇H₆N₂O | N/A |
| Molecular Weight | 134.14 g/mol | N/A |
| Physical Form | Solid | N/A |
| Solubility | Soluble in acids and organic solvents; insoluble in water.[1] | Vendor Information |
| Purity | Typically offered at 95-98% | Vendor Information |
| Predicted XlogP | 1.4 | Computational Prediction[2] |
Safety and Handling
Commercially available safety data sheets indicate that this compound should be handled with care. The Globally Harmonized System (GHS) classification includes the GHS07 pictogram, with a "Warning" signal word and hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Standard laboratory personal protective equipment should be worn when handling this compound.
The Imidazo[1,2-a]Pyridine Scaffold: A Foundation for Drug Discovery
The true potential of this compound can be inferred from the extensive research on its parent scaffold, imidazo[1,2-a]pyridine. This bicyclic aromatic system is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.
Synthesis of the Imidazo[1,2-a]Pyridine Core
A variety of synthetic routes to the imidazo[1,2-a]pyridine core have been developed, offering access to a diverse range of substituted derivatives. A common and versatile method is the condensation of a 2-aminopyridine with an α-haloketone.
Representative Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol describes a general, microwave-assisted synthesis, which is often favored for its efficiency and shorter reaction times.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Sodium bicarbonate (2.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a microwave vial, add 2-aminopyridine, 2-bromoacetophenone, and sodium bicarbonate.
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Note: This is a general procedure. The synthesis of this compound would require a starting material with a hydroxyl group at the appropriate position on the 2-aminopyridine ring, and optimization of the reaction conditions would be necessary.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum of the parent imidazo[1,2-a]pyridine typically shows characteristic signals for the protons on both the imidazole and pyridine rings. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the fused ring system.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine scaffold are distinct and can be used for structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum of imidazo[1,2-a]pyridine derivatives will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic system. For this compound, a broad absorption band corresponding to the O-H stretch of the hydroxyl group would also be expected.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation of the imidazo[1,2-a]pyridine core can provide valuable structural information.
Biological Activity and Signaling Pathways of Imidazo[1,2-a]Pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated for their therapeutic potential across a range of diseases. While no specific biological data exists for this compound, the known activities of its analogs suggest potential areas of investigation.
Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Anti-inflammatory Activity: The anti-inflammatory properties of this class of compounds are also well-documented, often linked to the modulation of key inflammatory mediators.
Antiviral and Antimicrobial Activity: Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant antiviral and antimicrobial properties.
Potential Signaling Pathways for this compound
Based on the known mechanisms of action of other imidazo[1,2-a]pyridine derivatives, several signaling pathways could be potentially modulated by this compound.
1. STAT3/NF-κB Signaling Pathway:
Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammation and cell survival.
Caption: Hypothesized inhibition of the STAT3/NF-κB pathway.
2. AKT/mTOR Signaling Pathway:
The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[4]
Caption: Potential inhibition of the AKT/mTOR signaling pathway.
3. Wnt/β-catenin Signaling Pathway:
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[5]
Caption: Hypothesized modulation of the Wnt/β-catenin pathway.
Future Directions and Conclusion
This compound represents an under-explored corner of the well-established and pharmacologically significant imidazo[1,2-a]pyridine chemical space. While specific data on this compound is currently lacking, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
-
Development of a robust synthetic protocol for this compound to enable its production in quantities sufficient for thorough characterization.
-
Comprehensive physicochemical and spectroscopic analysis to establish a complete data profile for the compound.
-
In vitro and in vivo biological evaluation across a range of disease models, guided by the known activities of the imidazo[1,2-a]pyridine scaffold.
-
Mechanism of action studies to identify the specific cellular targets and signaling pathways modulated by this compound.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. chemmethod.com [chemmethod.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and diverse biological activities have established it as a "privileged" scaffold in drug discovery. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies of imidazo[1,2-a]pyridines, alongside a summary of their quantitative structure-activity relationships and detailed experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows relevant to the biological evaluation of these compounds.
Discovery and Historical Perspective
The journey of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of the Russian chemist Aleksei Tschitschibabin. He reported the first synthesis of this bicyclic heterocycle by reacting 2-aminopyridine with α-haloaldehydes.[1] This acid-catalyzed cyclocondensation reaction, now famously known as the Tschitschibabin reaction, laid the foundation for the exploration of this chemical space. Initially, the reaction of 2-aminopyridine with bromoacetaldehyde was conducted at high temperatures (150-200 °C) in a sealed tube, resulting in modest yields.[1] Subsequent improvements, such as the addition of a base like sodium hydrogen carbonate, allowed the reaction to proceed under milder conditions with significantly improved efficiency.[1]
Following Tschitschibabin's discovery, the field of imidazo[1,2-a]pyridine chemistry has evolved significantly. The 20th century saw the development of various synthetic strategies, expanding the accessible substitution patterns on the heterocyclic core. A major advancement came with the advent of multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecules in a single step. The Groebke-Blackburn-Bienaymé reaction, a three-component reaction of an aminoazine, an aldehyde, and an isocyanide, has become a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.
The turn of the 21st century has witnessed a surge in the development of novel, more efficient, and environmentally benign synthetic methods. These include transition-metal-catalyzed cross-coupling and C-H functionalization reactions, microwave-assisted synthesis, and the use of green solvents and catalysts. These modern techniques have not only streamlined the synthesis of known derivatives but have also enabled the creation of novel compounds with diverse functionalities, further fueling their investigation in various scientific disciplines.
Synthetic Methodologies and Data Presentation
The synthesis of the imidazo[1,2-a]pyridine core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.
Tschitschibabin Reaction and Related Condensations
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method is versatile and has been widely used for the synthesis of 2- and 2,3-substituted imidazo[1,2-a]pyridines.
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | NaHCO3, Ethanol, Reflux | 85-95 | N/A |
| 2-Amino-4-methylpyridine | 2-Bromo-1-phenylethanone | K2CO3, DMF, rt | 90 | [2] |
| 2-Aminopyridine | 1,3-Dichloroacetone | Ethanol, Reflux | N/A | [3] |
Multicomponent Reactions (MCRs)
MCRs provide a convergent and atom-economical approach to complex imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example.
| Aldehyde | Isocyanide | 2-Aminopyridine | Catalyst/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Azidobenzaldehyde | tert-Butyl isocyanide | 2-Aminopyridine | NH4Cl, MeOH, rt | 69 |[4] | | Benzaldehyde | Cyclohexyl isocyanide | 2-Aminopyridine | Sc(OTf)3, Microwave | 74 |[5] | | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 2-Aminopyrazine | Iodine, rt | High |[6] |
Modern Catalytic Methods
Recent advances have focused on the use of transition metals to catalyze the formation of the imidazo[1,2-a]pyridine ring system through various C-N and C-C bond-forming reactions.
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Phenylacetylene, Aldehyde | CuI, Toluene, Reflux | High | [7] |
| 2-Aminopyridine | Nitroolefin | CuBr, Air, DMF, 80°C | up to 90 | [8] |
| 2-Aminopyridine | α-Diazoketone | Cu(OTf)2 | Excellent | [9] |
Biological Activity and Structure-Activity Relationship (SAR)
Imidazo[1,2-a]pyridine derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.
Anticancer Activity
Many imidazo[1,2-a]pyridines have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several imidazo[1,2-a]pyridine-based compounds have shown potent c-Met inhibitory activity.
| Compound | c-Met IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| 22e | 3.9 | EBC-1 | 45.0 | [10] |
| 15g | 7.8 | EBC-1 | 270 | [10] |
The Platelet-Derived Growth Factor Receptor (PDGFR) is another important target in cancer therapy.
| Compound | PDGFRβ IC50 (nM) | Reference | | :--- | :--- | | 1 | 18 |[11] |
Other Biological Activities
Beyond cancer, imidazo[1,2-a]pyridines have demonstrated efficacy as:
-
Antituberculosis agents
-
Antiviral agents
-
Anti-inflammatory agents
-
Central Nervous System (CNS) agents
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Tschitschibabin Reaction
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Sodium bicarbonate (NaHCO3) (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the substituted 2-aminopyridine in ethanol, add the substituted α-bromoacetophenone and sodium bicarbonate.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2-aryl-imidazo[1,2-a]pyridine.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Example 1H NMR Data for 2-phenylimidazo[1,2-a]pyridine:
-
δ 7.00-8.50 (m, 9H, Ar-H), 7.85 (s, 1H, H-3).
Example 13C NMR Data for 2-phenylimidazo[1,2-a]pyridine:
-
δ 108.0, 112.5, 117.5, 123.5, 124.5, 125.8, 128.0, 128.8, 134.0, 145.0, 145.5.
General Procedure for the Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Scandium(III) triflate (Sc(OTf)3) (10 mol%)
-
Methanol (5 mL)
Procedure:
-
In a microwave vial, combine the 2-aminopyridine, aldehyde, isocyanide, and scandium(III) triflate in methanol.
-
Seal the vial and irradiate in a microwave reactor at 100-120 °C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
Imidazo[1,2-a]pyridines have been shown to inhibit the c-Met signaling pathway, which is crucial for cell proliferation, survival, and motility.
Caption: The c-Met signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridines.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascade is another key pathway in cancer that can be targeted by imidazo[1,2-a]pyridine derivatives.
Caption: The PDGFR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridines.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory potential of imidazo[1,2-a]pyridine compounds against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The imidazo[1,2-a]pyridine core has a rich history and continues to be a fertile ground for chemical synthesis and drug discovery. From its initial discovery via the Tschitschibabin reaction to the development of sophisticated multicomponent and catalytic methods, the accessibility of this scaffold has greatly expanded. The diverse biological activities, particularly in the realm of oncology, underscore the therapeutic potential of imidazo[1,2-a]pyridine derivatives. This technical guide provides a comprehensive resource for researchers in the field, offering a foundation for the design, synthesis, and evaluation of novel compounds based on this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. In vitro kinase assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Physicochemical Characteristics of Imidazo[1,2-a]pyridin-8-ol: An In-depth Technical Guide
This guide provides a comprehensive overview of the physicochemical characteristics of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of available data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
Quantitative data for the fundamental physicochemical properties of this compound are summarized below. It is important to note that while a predicted value for logP is available, experimental data for pKa, aqueous solubility, and melting point were not readily found in the public domain at the time of this review.
| Property | Value | Data Type |
| Molecular Formula | C₇H₆N₂O | --- |
| Molecular Weight | 134.14 g/mol | --- |
| pKa | Data not available | --- |
| logP | 1.4 | Predicted |
| Aqueous Solubility | Data not available | --- |
| Melting Point | Data not available | --- |
| Crystal System | Monoclinic | Experimental |
| Space Group | P2₁/c | Experimental |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to characterize this compound.
Synthesis of this compound
A plausible synthesis of this compound can be achieved via the cyclocondensation of 2-amino-3-hydroxypyridine with a suitable C2 synthon, such as chloroacetaldehyde. This method is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
Materials:
-
2-amino-3-hydroxypyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1 equivalent) in ethanol.
-
Add a solution of sodium bicarbonate (2 equivalents) in water to the reaction mixture.
-
To this stirred solution, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the synthesized this compound is a finely ground, dry powder.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.[2]
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug absorption and distribution. The shake-flask method is the traditional and most reliable technique.
Materials:
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
This compound
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of this compound in either water or 1-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both 1-octanol and water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanolic layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences the bioavailability of a drug candidate. The shake-flask method is a common approach to determine thermodynamic solubility.
Materials:
-
This compound
-
Distilled or deionized water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium.
-
Seal the vial and place it on a shaker or in an orbital incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the aqueous medium to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a calibrated HPLC-UV method.
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Biological Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to modulate several important signaling pathways implicated in various diseases, including cancer and inflammation. The following diagrams illustrate some of these key pathways.
Caption: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of Imidazo[1,2-a]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine and its derivatives represent a class of privileged heterocyclic scaffolds with significant therapeutic potential, finding applications as anticancer, anti-inflammatory, and antiviral agents. A comprehensive understanding of the three-dimensional structure and conformational landscape of these molecules is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This technical guide provides a detailed analysis of the molecular structure and conformation of a key member of this family, Imidazo[1,2-a]pyridin-8-ol. The guide synthesizes crystallographic data, describes relevant experimental and computational methodologies, and illustrates the implication of the broader imidazo[1,2-a]pyridine scaffold in significant biological signaling pathways.
Molecular Structure and Conformation
The definitive molecular structure of this compound in the solid state was determined by single-crystal X-ray diffraction. The imidazo[1,2-a]pyridine core is an almost planar bicyclic system. The crystal structure is stabilized by intermolecular hydrogen bonds, which is a key feature of its supramolecular assembly.
Crystallographic Data
The crystal structure of this compound (C₇H₆N₂O) has been reported, and the key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.432(9) Å |
| b | 13.071(8) Å |
| c | 13.678(9) Å |
| β | 148.05(8)° |
| Volume | 1270.8 ų |
| Z | 8 |
Note: Data obtained from the crystallographic study of this compound.
Conformational Analysis
The conformation of this compound is characterized by the near planarity of its fused ring system. In the solid state, the molecule adopts a conformation that is influenced by crystal packing forces and intermolecular hydrogen bonding. The hydroxyl group at the 8-position is a key determinant of its intermolecular interactions.
While specific computational studies on the conformational analysis of the parent this compound are not extensively available in the public domain, theoretical methods such as Density Functional Theory (DFT) are powerful tools for exploring its conformational landscape in the gas phase or in solution. Such studies on related imidazo[1,2-a]pyridine derivatives have provided insights into the rotational barriers of substituents and the planarity of the bicyclic core. A typical workflow for such a computational analysis is outlined in the experimental protocols section.
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to elucidate the structural and conformational properties of Imidazo[1,2-a]pyridine derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules in the solid state.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule, which can be used to infer conformational details in solution.
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivities.
-
Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) are analyzed to provide insights into the solution-state conformation.
Computational Chemistry
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules.
Methodology:
-
Model Building: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides the lowest energy conformation in the gas phase.
-
Conformational Search: For molecules with flexible substituents, a systematic conformational search can be performed to identify all low-energy conformers.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain theoretical vibrational spectra (IR, Raman).
The logical workflow for a combined experimental and computational structural analysis is depicted below.
Caption: Workflow for Structural Elucidation.
Involvement in Biological Signaling Pathways
While direct studies on the biological signaling pathways modulated by the parent this compound are limited, the broader imidazo[1,2-a]pyridine scaffold has been extensively studied and shown to interact with several key cellular signaling cascades implicated in diseases such as cancer. The following diagrams illustrate the involvement of various Imidazo[1,2-a]pyridine derivatives in these pathways. It is important to note that these pathways are representative for the scaffold and not necessarily directly modulated by this compound itself.
PI3K/AKT/mTOR Signaling Pathway
Certain derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/AKT/mTOR pathway that regulates cell growth, proliferation, and survival.
Caption: Inhibition of PI3K/AKT/mTOR Pathway.
STAT3/NF-κB Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which is crucial in the regulation of inflammatory responses and cell survival.
Caption: Modulation of STAT3/NF-κB Pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.
Caption: Inhibition of Wnt/β-catenin Pathway.
Conclusion
This compound possesses a near-planar bicyclic core structure, with its solid-state conformation dictated by intermolecular hydrogen bonding. The methodologies described herein, encompassing X-ray crystallography, NMR spectroscopy, and computational modeling, provide a robust framework for the detailed structural and conformational characterization of this and related molecules. The demonstrated involvement of the broader imidazo[1,2-a]pyridine scaffold in key oncogenic and inflammatory signaling pathways underscores its significance as a template for the development of novel therapeutic agents. Further investigation into the specific biological targets and conformational dynamics of this compound will be instrumental in advancing its potential in drug discovery.
A Technical Guide to the Spectroscopic Data of Imidazo[1,2-a]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for Imidazo[1,2-a]pyridin-8-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the parent molecule, Imidazo[1,2-a]pyridine, and its derivatives to project the expected spectroscopic characteristics. This guide includes detailed tables of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows.
Introduction
Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O), the predicted mass spectrometry data provides key identifiers for the molecule and its common adducts.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z |
| [M+H]⁺ | 135.05530 |
| [M+Na]⁺ | 157.03724 |
| [M-H]⁻ | 133.04074 |
| [M+NH₄]⁺ | 152.08184 |
| [M+K]⁺ | 173.01118 |
| [M]⁺ | 134.04747 |
| Monoisotopic Mass | 134.04802 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the detailed molecular structure of organic compounds. Although specific experimental NMR data for this compound is scarce, the expected chemical shifts and coupling constants can be inferred by examining the spectra of the parent Imidazo[1,2-a]pyridine and considering the electronic effects of the hydroxyl substituent at the C8 position.
¹H NMR Spectroscopy
The presence of a hydroxyl group at C8 is expected to influence the chemical shifts of the protons on the pyridine ring through its electron-donating resonance effect. Specifically, an upfield shift (to lower ppm) would be anticipated for the protons at positions C5 and C7.
Table 2: ¹H NMR Data for Imidazo[1,2-a]pyridine (CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 7.49 | s | |
| H-3 | 7.58 | s | |
| H-5 | 8.24 | d | 6.6 |
| H-6 | 6.80 | t | 6.6 |
| H-7 | 7.20 | m | |
| H-8 | 7.58 | d | 9.0 |
Data for the parent compound is provided for comparative purposes.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum of this compound would be expected to show shifts in the carbon signals of the pyridine ring due to the C8-hydroxyl group. The C8 signal would be significantly shifted downfield due to the direct attachment of the electronegative oxygen atom, while C5 and C7 would likely experience upfield shifts.
Table 3: ¹³C NMR Data for Imidazo[1,2-a]pyridine (CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 110.2 |
| C-3 | 115.2 |
| C-5 | 126.1 |
| C-6 | 113.3 |
| C-7 | 126.5 |
| C-8 | 140.2 |
| C-8a | 143.2 |
Data for the parent compound is provided for comparative purposes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the presence of a prominent O-H stretching band, which is absent in the parent compound.
Table 4: Predicted and Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 | Broad band, characteristic of a hydroxyl group |
| C-H stretch (aromatic) | 3000-3100 | Sharp peaks |
| C=N stretch | 1630-1650 | Imidazole ring |
| C=C stretch | 1450-1600 | Aromatic rings |
| C-O stretch | 1200-1300 | Phenolic C-O bond |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above, based on standard laboratory practices for imidazopyridine derivatives.[2][3]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrument: A 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument: An Electrospray Ionization (ESI) mass spectrometer.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI conditions: capillary voltage of 3-5 kV, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Logical relationship of spectroscopic techniques for structural characterization.
References
Theoretical Foundations and In-Silico Applications of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] This bicyclic nitrogen-fused system is a cornerstone in the development of numerous therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][2] The versatility of this scaffold has led to the marketing of several drugs, including the sedative zolpidem and the antiulcer agent zolimidine.[2][3] This technical guide provides an in-depth exploration of the theoretical studies that have been instrumental in understanding and advancing the therapeutic potential of Imidazo[1,2-a]pyridine derivatives.
Computational Approaches in the Study of Imidazo[1,2-a]pyridine Derivatives
In silico methods have become indispensable in the rational design and development of novel drug candidates based on the Imidazo[1,2-a]pyridine scaffold. These computational techniques offer profound insights into the molecular interactions, electronic properties, and structure-activity relationships that govern the biological effects of these compounds.
Quantum Chemical Calculations: Unveiling Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and molecular properties of Imidazo[1,2-a]pyridine derivatives.[5][6][7] These studies provide a fundamental understanding of the molecule's behavior at the atomic level.
DFT calculations are employed to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various quantum chemical descriptors.[5][6] The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[8] MEP maps visualize the charge distribution across the molecule, identifying potential sites for electrophilic and nucleophilic attack, which is critical for understanding intermolecular interactions.[5]
Table 1: Representative Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine Derivatives
| Descriptor | Description | Typical Application |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with electron-donating capacity and reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electron-accepting capacity and reactivity. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Identifies reactive sites for intermolecular interactions. |
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[9] This method is extensively used to screen virtual libraries of Imidazo[1,2-a]pyridine derivatives against specific biological targets and to elucidate the molecular basis of their activity.[10][11][12]
Successful docking studies have been conducted on various targets, including:
-
Human Leukotriene A4 Hydrolase (LTA4H): Docking simulations revealed that Imidazo[1,2-a]pyridine hybrids interact with key amino acid residues in the active site, with some compounds exhibiting stronger binding affinities than the original ligand.[10]
-
PI3K/mTOR: Derivatives of this scaffold have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer.[13][14]
-
Enoyl Acyl Carrier Protein Reductase (ENR): This enzyme from Mycobacterium tuberculosis is a validated target for antimycobacterial agents, and molecular docking has been used to understand the binding patterns of Imidazo[1,2-a]pyridine derivatives.[11]
-
Oxidoreductase: This enzyme is a key player in breast cancer progression, and docking studies have helped in identifying derivatives with high binding affinity.[12]
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Target Protein (PDB ID) | Derivative/Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Human LTA4H (3U9W) | HB7 | -11.237 | Not specified | [10] |
| Oxidoreductase | Compound C | -9.207 | His 222, Tyr 216, Lys 270 | [12] |
| Farnesyl Diphosphate Synthase | Compound 4(k) | -145.600 (MolDock Score) | Not specified | [8] |
| Bacterial GyrB | Compound 4b | -10.4 | Not specified | [15] |
Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16] For the Imidazo[1,2-a]pyridine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to guide the design of new derivatives with enhanced potency.[17]
A typical QSAR workflow involves:
-
Data Set Preparation: A diverse set of Imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities is compiled.
-
Molecular Descriptor Calculation: Various physicochemical, electronic, and steric descriptors are calculated for each molecule.
-
Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.[12]
The resulting QSAR models provide valuable insights into the structural features that are crucial for biological activity, thereby guiding the optimization of lead compounds.
Experimental Protocols
The theoretical predictions from in-silico studies are validated and complemented by experimental investigations. The following sections detail some of the key experimental protocols used in the study of Imidazo[1,2-a]pyridine derivatives.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
A common and efficient method for the synthesis of the Imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[18][19][20]
Protocol: Groebke-Blackburn-Bienaymé Reaction
-
Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of a 2-aminopyridine derivative, an aldehyde, and an isocyanide.
-
Solvent and Catalyst: Add a suitable solvent, such as methanol or water. A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃ or BF₃·OEt₂) can be added to enhance the reaction rate.[19][20]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under microwave irradiation for a specified time (typically ranging from a few hours to 24 hours).[18][20]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[18]
In Vitro Biological Assays
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][21][22]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase inhibition assays are used to determine the potency of compounds against specific protein kinases.[23][24][25]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compounds (Imidazo[1,2-a]pyridine derivatives) in a kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Then, add the kinase and incubate briefly to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[26][27][28][29][30]
Protocol: Microplate Alamar Blue Assay
-
Compound Dilution: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivatives in a 96-well microplate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for a period sufficient for bacterial growth (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).[26]
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates for a few hours until the growth control well turns pink.
-
Result Interpretation: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[26]
Signaling Pathways and Logical Relationships
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways implicated in various diseases, particularly cancer. The following diagrams illustrate a general workflow for in-silico drug design and a representative signaling pathway targeted by these compounds.
Caption: A generalized workflow for the in-silico design of Imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Conclusion
The Imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The integration of theoretical studies, including quantum chemical calculations, molecular docking, and QSAR, with experimental validations provides a powerful paradigm for modern drug discovery. This technical guide has outlined the key computational and experimental methodologies employed in the investigation of Imidazo[1,2-a]pyridine derivatives, offering a comprehensive resource for researchers in the field. The continued application of these interdisciplinary approaches will undoubtedly lead to the development of new and more effective drugs based on this remarkable scaffold.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 16. neovarsity.org [neovarsity.org]
- 17. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 18. mdpi.com [mdpi.com]
- 19. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 20. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. protocols.io [protocols.io]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. journals.asm.org [journals.asm.org]
- 27. Microplate Alamar Blue Assay for Staphylococcus epidermidis Biofilm Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. brieflands.com [brieflands.com]
- 29. Validation of the AlamarBlue® Assay as a Fast Screening Method to Determine the Antimicrobial Activity of Botanical Extracts | PLOS One [journals.plos.org]
- 30. Validation of the AlamarBlue® Assay as a Fast Screening Method to Determine the Antimicrobial Activity of Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Imidazo[1,2-a]pyridine Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the known biological targets of imidazo[1,2-a]pyridine derivatives, with a particular focus on pathways relevant to oncology, inflammation, and neurodegenerative diseases. While this guide addresses the broader class of imidazo[1,2-a]pyridine compounds due to a scarcity of publicly available research on Imidazo[1,2-a]pyridin-8-ol specifically, the presented data offers a robust foundation for understanding the therapeutic potential of this chemical family. This document details key signaling pathways, presents quantitative inhibitory data, outlines comprehensive experimental protocols, and provides visualizations of molecular interactions to aid in future drug discovery and development efforts.
Core Biological Targets and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been demonstrated to modulate a diverse array of biological targets, leading to a wide range of pharmacological effects. The primary signaling pathways and molecular targets identified in the literature are summarized below.
PI3K/Akt/mTOR Signaling Pathway
A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] Certain derivatives have shown high selectivity for the p110α isoform of PI3K.[4] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]
Wnt/β-catenin Signaling Pathway
Select derivatives of imidazo[1,2-a]pyridine have been shown to inhibit the Wnt/β-catenin signaling pathway.[5][6] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers, particularly colorectal cancer. These compounds have been observed to downregulate the expression of Wnt target genes like c-myc and cyclin D1, often acting independently of GSK-3β.[5]
STAT3/NF-κB Signaling Pathway
Certain novel imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties by modulating the STAT3/NF-κB signaling pathway.[7] These compounds have been shown to reduce the DNA-binding activity of NF-κB and suppress the phosphorylation of STAT3, leading to a decrease in the expression of pro-inflammatory mediators such as iNOS and COX-2.
Other Notable Targets
-
Protein Kinases (DYRK1A and CLK1): Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1), which are implicated in neurodegenerative diseases and cancer.
-
Adenosine A1 Receptor: Certain analogues have shown affinity for the adenosine A1 receptor, acting as antagonists, which suggests potential applications in neurological disorders.[8]
-
Constitutive Androstane Receptor (CAR): Specific derivatives have been found to be potent agonists of the human constitutive androstane receptor, a key regulator of xenobiotic and endobiotic metabolism.
-
Microtubule Polymerization: Hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold have demonstrated the ability to inhibit microtubule polymerization, a validated anticancer strategy.
-
Mycobacterium tuberculosis Targets: The imidazo[1,2-a]pyridine core is present in compounds that inhibit essential mycobacterial enzymes such as ATP synthase and QcrB, highlighting their potential as anti-tuberculosis agents.[9]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against key biological targets and cancer cell lines.
Table 1: Enzyme and Receptor Inhibitory Activities
| Compound Class/Derivative | Target | Assay Type | IC50 / Ki | Reference |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | Enzyme Assay | 0.67 µM | [3] |
| Imidazo[1,2-a]pyridine Derivative | DYRK1A | Kinase Assay | 2.6 µM | [10] |
| Imidazo[1,2-a]pyridine Derivative | CLK1 | Kinase Assay | 0.7 µM | [10] |
| 3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine | Adenosine A1 Receptor | Radioligand Binding | Ki = 2.06 µM | [8] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | Whole Cell Assay | MIC90 ≤ 0.006 µM | [9] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound Class/Derivative | Cell Line | Assay Type | IC50 | Reference |
| Imidazo[1,2-a]pyridine Derivative | A375 (Melanoma) | MTT Assay | 9.7 - 44.6 µM | [2] |
| Imidazo[1,2-a]pyridine Derivative | HeLa (Cervical Cancer) | MTT Assay | 9.7 - 44.6 µM | [2] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (NSCLC) | MTT Assay | 0.09 - 0.43 µM | [4] |
| Imidazo[1,2-a]pyridine Hybrid | A549 (Lung Cancer) | MTT Assay | 2.8 µM | N/A |
| Imidazo[1,2-a]pyridine Hybrid | PC-3 (Prostate Cancer) | MTT Assay | >10 µM | N/A |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of imidazo[1,2-a]pyridine derivatives.
Synthesis: Groebke–Blackburn–Bienaymé Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Isocyanide (1.2 equiv)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 0.08 equiv)
-
Solvent (e.g., 3:1 DCM/MeOH)
-
Microwave reactor
-
Silica gel for chromatography
Procedure:
-
To a microwave vial, add the 2-aminopyridine, aldehyde, isocyanide, and Lewis acid catalyst.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.
Biological Assay: Wnt/β-catenin Luciferase Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Wnt3a conditioned media or recombinant Wnt3a
-
Test compounds (imidazo[1,2-a]pyridine derivatives)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the TCF/LEF-reporter HEK293T cells into a 96-well plate at a density of ~35,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with Wnt3a (e.g., 40 ng/mL) and incubate for 5-6 hours at 37°C in a CO₂ incubator.
-
Add 100 µL of the luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes with gentle rocking.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.
Biological Assay: In Vitro Kinase Assay (e.g., DYRK1A)
This assay determines the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
ATP (at a concentration near the Km for the enzyme)
-
Peptide substrate (e.g., RBER-CHKtide)
-
³³P-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Test compounds
-
384-well plates
Procedure (Radiometric):
-
Prepare a reaction mixture containing kinase buffer, DYRK1A enzyme, and the peptide substrate.
-
Add serial dilutions of the test compound or vehicle control to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat to remove unincorporated ³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Biological Assay: Western Blot for PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cell line of interest (e.g., A375, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics targeting a range of diseases. The extensive research into its derivatives has revealed potent inhibitory activities against key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR, Wnt/β-catenin, and STAT3/NF-κB pathways. Furthermore, the identification of imidazo[1,2-a]pyridine-based compounds targeting protein kinases, G-protein coupled receptors, and mycobacterial enzymes underscores the broad therapeutic potential of this chemical class. While further investigation into specific derivatives like this compound is warranted, the foundational knowledge presented in this guide provides a comprehensive resource for researchers to design and evaluate new chemical entities based on this privileged scaffold. The detailed experimental protocols and pathway visualizations herein are intended to facilitate these future drug discovery endeavors.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. vajdalab.org [vajdalab.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. m.youtube.com [m.youtube.com]
Imidazo[1,2-a]pyridin-8-ol: A Technical Guide to Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the hypothesized mechanisms of action for Imidazo[1,2-a]pyridin-8-ol. Due to a lack of specific experimental data for this particular compound in the public domain, the following information is extrapolated from studies on the broader imidazo[1,2-a]pyridine scaffold. All quantitative data and experimental protocols are provided as representative examples from research on related imidazo[1,2-a]pyridine derivatives and should be adapted and validated for this compound.
Executive Summary
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities. While this compound itself has not been extensively studied, the parent structure is a versatile pharmacophore. This guide synthesizes the current understanding of the primary mechanisms of action associated with the imidazo[1,2-a]pyridine class of molecules to propose likely biological targets and signaling pathways for the 8-hydroxy derivative. The presence of the 8-hydroxyl group may influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially through altered metabolic stability or by providing an additional hydrogen bond donor for target engagement. The primary hypothesized mechanisms of action for this compound include kinase inhibition, particularly within the PI3K/Akt/mTOR pathway, and modulation of other critical signaling cascades such as Wnt/β-catenin and NF-κB.
Hypothesized Mechanisms of Action
Based on the extensive research into the imidazo[1,2-a]pyridine scaffold, the following mechanisms of action are hypothesized for this compound.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] Imidazo[1,2-a]pyridines have been shown to act as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.[1][2]
Hypothesis for this compound: The 8-hydroxy group could potentially form a hydrogen bond with residues in the ATP-binding pocket of PI3K or mTOR, thereby influencing the inhibitory activity.
Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:
| Compound Class | Target | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid | PI3Kα | 2 | [1] |
| Imidazo[1,2-a]pyridine-thiazole hybrid | PI3KCA | 2.8 | [1] |
| Imidazo[1,2-a]pyridine derivative | PI3K/mTOR | 0.20/21 | [2] |
| Imidazo[1,2-a]pyridine-based peptidomimetic | Akt1 | 640 | [3] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 cells (proliferation) | 9,700 | [4][5] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | WM115 cells (proliferation) | 11,200 | [4][5] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | HeLa cells (proliferation) | 44,600 | [4][5] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 cells (proliferation) | 45,000 | [6][7] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 cells (proliferation) | 47,700 | [6][7] |
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Modulation of Other Kinases (DYRK1A and CLK1)
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). These kinases are implicated in neurodegenerative diseases and cancer.
Hypothesis for this compound: The 8-hydroxy substituent could potentially interact with the hinge region of the kinase ATP-binding site, a common interaction motif for kinase inhibitors.
Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:
| Compound Class | Target | IC50 (nM) | Reference |
| 3,6-disubstituted-imidazo[1,2-a]pyridine | CLK1 | 4 | [8] |
| Imidazo[1,2-b]pyridazine derivative | DYRK1A | 71 | [9] |
Experimental Workflow Diagram:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Inhibition of the Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tumorigenesis.[10] These compounds were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1.
Hypothesis for this compound: The planar imidazo[1,2-a]pyridine core is well-suited to interact with components of the Wnt signaling complex. The 8-hydroxy group may provide an additional point of interaction, potentially enhancing inhibitory activity.
Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative | Hela | Antiproliferative | 3.5 | [11] |
| Imidazo[1,2-a]pyridine derivative | HepG2 | Antiproliferative | 9.8 | [11] |
Signaling Pathway Diagram:
Caption: Hypothesized modulation of the Wnt/β-catenin signaling pathway.
Modulation of the STAT3/NF-κB Pathway
Imidazo[1,2-a]pyridine derivatives have been reported to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[12] This includes the inhibition of NF-κB activity and the suppression of downstream targets like iNOS and COX-2.[12][13]
Hypothesis for this compound: The compound may interfere with the phosphorylation of STAT3 or the translocation of NF-κB to the nucleus. The 8-hydroxy group could play a role in binding to key proteins in this pathway.
Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:
| Compound | Assay | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative (B5) | NF-κB reporter assay | 6.5 | [14] |
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to investigate the mechanisms of action of imidazo[1,2-a]pyridine derivatives. These should serve as a starting point and will require optimization for the specific experimental context.
In Vitro Kinase Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies for ELISA or Western blot, or scintillation counter for radioactive assays)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a denaturing solution).
-
Detect the amount of phosphorylated substrate using an appropriate method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with a test compound.[15][16][17]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.
-
Determine the IC50 value as described for the kinase assay.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway after treatment with a test compound.[18][19][20][21]
-
Reagents and Materials:
-
Cell line of interest
-
Test compound (this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
-
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[10][22][23][24][25]
-
Reagents and Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt ligand (e.g., Wnt3a) or pathway activator (e.g., LiCl)
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the TCF/LEF reporter and control plasmids.
-
After 24 hours, treat the cells with the test compound in the presence of a Wnt pathway activator.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the activated control.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a rich source of biologically active molecules with diverse mechanisms of action. While the specific molecular targets of this compound remain to be elucidated, the existing literature strongly suggests that its biological effects are likely mediated through the inhibition of key cellular signaling pathways, particularly those involving protein kinases such as PI3K, Akt, mTOR, DYRK1A, and CLK1, as well as modulation of the Wnt/β-catenin and NF-κB pathways.
Future research should focus on the direct experimental validation of these hypothesized mechanisms for this compound. This would involve:
-
In vitro kinase screening: Profiling the compound against a broad panel of kinases to identify primary targets and assess selectivity.
-
Cell-based signaling assays: Utilizing Western blotting and reporter assays to confirm the modulation of the hypothesized pathways in relevant cell lines.
-
Structural biology: Co-crystallization of this compound with its identified targets to understand the molecular basis of its activity and the role of the 8-hydroxy group.
-
In vivo efficacy studies: Evaluating the therapeutic potential of the compound in appropriate animal models of diseases such as cancer or neurodegenerative disorders.
By systematically investigating these areas, the scientific community can build a comprehensive understanding of the mechanism of action of this compound and unlock its potential for the development of novel therapeutics.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 14. Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 22. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
The Pivotal Role of Hydroxylation in the Structure-Activity Relationship of Imidazo[1,2-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2] A key area of investigation within the structure-activity relationship (SAR) of this class of compounds is the impact of hydroxylation. The position and number of hydroxyl groups on the imidazo[1,2-a]pyridine core or its substituents can significantly influence potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of hydroxylated imidazo[1,2-a]pyridines, with a focus on their anticancer and kinase inhibitory activities.
Structure-Activity Relationship of Hydroxylated Imidazo[1,2-a]pyridines
The introduction of hydroxyl groups into the imidazo[1,2-a]pyridine scaffold can lead to enhanced biological activity. This is often attributed to the ability of the hydroxyl group to form hydrogen bonds with target proteins, such as kinases, thereby improving binding affinity. The position of the hydroxyl group is critical in determining its effect on activity.
Anticancer and Kinase Inhibitory Activity
Hydroxylated imidazo[1,2-a]pyridines have emerged as potent inhibitors of various protein kinases involved in cancer progression, such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3][4] The SAR for these compounds reveals several key trends:
-
Position of the Hydroxyl Group: The location of the hydroxyl group on a phenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring is a crucial determinant of activity. For instance, a hydroxyl group at the 2'-position of the phenyl ring can lead to compounds with significant activity.
-
Multiple Hydroxyl Groups: In some cases, the presence of multiple hydroxyl groups can further enhance activity, likely through increased hydrogen bonding interactions with the target protein.
-
Synergistic Effects with Other Substituents: The effect of hydroxylation is often modulated by the presence of other substituents on the imidazo[1,2-a]pyridine core or the phenyl ring. Electron-donating or -withdrawing groups can influence the overall electronic properties of the molecule and its interaction with the biological target.
The following table summarizes the quantitative data for a selection of hydroxylated imidazo[1,2-a]pyridine derivatives, highlighting their anticancer and kinase inhibitory activities.
| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine | DYRK1A | >10 | [5] |
| 2 | 2-(4'-Hydroxyphenyl)imidazo[1,2-a]pyridine | DYRK1A | >10 | [5] |
| 3 | 2-(3',4'-Dihydroxyphenyl)imidazo[1,2-a]pyridine | DYRK1A | >10 | [5] |
| 4a | 2-(5-bromo-2-hydroxyphenyl)imidazo[1,2-a]pyridine | DYRK1A | 5.2 | [5] |
| 4c | 2-(3,5-dichloro-2-hydroxyphenyl)-6-chloroimidazo[1,2-a]pyridine | CLK1 | 0.7 | [5] |
| 12b | 2-(tert-butyl)-3-(phenylamino)imidazo[1,2-a]pyridine derivative | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [6] |
| 8c | Hydrazone derivative of imidazo[1,2-a]pyridine | Leukemia K-562 | 1.09 | [7] |
| 8c | Hydrazone derivative of imidazo[1,2-a]pyridine | EGFR | 0.072 | [7] |
| 8c | Hydrazone derivative of imidazo[1,2-a]pyridine | COX-2 | 1.09 | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of hydroxylated imidazo[1,2-a]pyridines.
Synthesis of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridines
A general and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[5]
Materials:
-
Substituted 2-aminopyridine
-
Substituted 2'-hydroxy-α-bromoacetophenone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of the substituted 2-aminopyridine (1.0 eq) and the substituted 2'-hydroxy-α-bromoacetophenone (1.05 eq) in ethanol is stirred at room temperature.
-
Sodium bicarbonate (2.0 eq) is added to the mixture, and the reaction is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.[5]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats. A common method is a radiometric filter binding assay.[8]
Materials:
-
Purified recombinant kinase (e.g., DYRK1A, CLK1)
-
Peptide substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
The kinase reaction is carried out in a total volume of 25 µL containing the kinase, peptide substrate, and the test compound at various concentrations.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
The filter paper is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.[8]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[6]
Signaling Pathways and Experimental Workflows
The biological activity of hydroxylated imidazo[1,2-a]pyridines is often mediated through their interaction with specific signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers. Hydroxylated imidazo[1,2-a]pyridines can inhibit this pathway at various points, leading to a reduction in cancer cell viability.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of hydroxylated imidazo[1,2-a]pyridines.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis.[7] Its dysregulation is implicated in the development of several cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4]
Caption: Wnt/β-catenin signaling pathway and a potential point of inhibition by hydroxylated imidazo[1,2-a]pyridines.
General Experimental Workflow
The development and evaluation of novel hydroxylated imidazo[1,2-a]pyridines typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
In Silico Prediction of Imidazo[1,2-a]pyridin-8-ol Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The targeted modulation of specific signaling pathways by these compounds has made them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the in silico methods used to predict the activity of Imidazo[1,2-a]pyridin-8-ol and its derivatives, with a focus on their role as kinase inhibitors and modulators of key cellular signaling pathways.
Core Concepts in In Silico Prediction
Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activity, and elucidate mechanisms of action. For Imidazo[1,2-a]pyridine derivatives, the primary in silico techniques employed are molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and virtual screening. These methods allow researchers to prioritize candidates for synthesis and biological testing, thereby accelerating the development pipeline.
Data Presentation: Quantitative Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. This quantitative data is crucial for understanding the structure-activity relationships (SAR) and for building predictive in silico models.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 8 | HeLa (Cervical) | 0.34[3] |
| MDA-MB-231 (Breast) | 0.32[3] | |
| ACHN (Renal) | 0.39[3] | |
| HCT-15 (Colon) | 0.31[3] | |
| Compound 12 | HeLa (Cervical) | 0.35[3] |
| MDA-MB-231 (Breast) | 0.29[3] | |
| ACHN (Renal) | 0.34[3] | |
| HCT-15 (Colon) | 0.30[3] | |
| Compound 13 | HeLa (Cervical) | 0.37[3] |
| MDA-MB-231 (Breast) | 0.41[3] | |
| ACHN (Renal) | 0.39[3] | |
| HCT-15 (Colon) | 0.30[3] | |
| Compound 17 | HeLa (Cervical) | 0.55[3] |
| MDA-MB-231 (Breast) | 0.49[3] | |
| ACHN (Renal) | 0.60[3] | |
| HCT-15 (Colon) | 0.56[3] | |
| Compound 12b | Hep-2 (Laryngeal) | 11[4] |
| HepG2 (Hepatocellular) | 13[4] | |
| MCF-7 (Breast) | 11[4] | |
| A375 (Melanoma) | 11[4] | |
| Compound 15d | A375P (Melanoma) | <0.06[5] |
| Compound 17e | A375P (Melanoma) | <0.06[5] |
| Compound 18c | A375P (Melanoma) | <0.06[5] |
| Compound 18h | A375P (Melanoma) | <0.06[5] |
| Compound 18i | A375P (Melanoma) | <0.06[5] |
| Compound 7e | HT-29, H460, A549, MKN-45, SMMC-7721 | 0.01-3.2[6] |
| HB9 | A549 (Lung) | 50.56[7] |
| HB10 | HepG2 (Liver) | 51.52[7] |
| IP-5 | HCC1937 (Breast) | 45[8] |
| IP-6 | HCC1937 (Breast) | 47.7[8] |
| IP-7 | HCC1937 (Breast) | 79.6[8] |
Table 2: Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Derivative | Hep-2 (IC50 µM) | HepG2 (IC50 µM) | MCF-7 (IC50 µM) | A375 (IC50 µM) | Vero (IC50 µM) |
| 10a | 50 | 40 | >100 | 36 | 80 |
| 10b | 20 | 18 | 21 | 16 | 76 |
| 10c | 45 | 30 | 40 | 24 | 80 |
| 10d | 38 | 34 | 30 | 25 | 96 |
| 10f | 25 | 20 | 26 | 20 | 85 |
| 10g | 22 | 25 | 30 | 20 | 78 |
| 10i | 28 | 26 | 17 | 16 | 91 |
| 10j | 44 | 40 | 24 | 25 | 64 |
| 10k | 34 | 28 | 65 | 30 | 75 |
| 12b | 11 | 13 | 11 | 11 | 91 |
Note: Data for compounds 10a-10k and 12b are from reference[9].
Experimental Protocols: In Silico Methodologies
Detailed and reproducible protocols are the cornerstone of robust scientific inquiry. The following sections outline the typical workflows for the key in silico experiments cited in the study of Imidazo[1,2-a]pyridine activity.
Molecular Docking with AutoDock Vina: A Step-by-Step Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. AutoDock Vina is a widely used open-source program for this purpose.
1. Preparation of Receptor and Ligand:
- Receptor Preparation:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Remove water molecules and any co-crystallized ligands not relevant to the study.
- Add polar hydrogens to the protein structure.
- Assign Kollman charges to the protein atoms.
- Save the prepared protein in PDBQT format, which includes atomic charges and atom types.
- Ligand Preparation:
- Draw the 2D structure of the Imidazo[1,2-a]pyridine derivative using a chemical drawing software (e.g., ChemDraw).
- Convert the 2D structure to a 3D structure and perform energy minimization.
- Detect the rotatable bonds and assign Gasteiger charges.
- Save the prepared ligand in PDBQT format.
2. Grid Box Definition:
- Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial for a successful docking run. This can be guided by the position of a known co-crystallized ligand or by active site prediction servers.
3. Docking Simulation:
- Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
- Run the AutoDock Vina executable from the command line, providing the configuration file as input.
4. Analysis of Results:
- Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
- Visualize the docking poses using molecular visualization software (e.g., PyMOL, ChimeraX) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
1. Data Set Preparation:
- Compile a dataset of Imidazo[1,2-a]pyridine derivatives with their corresponding experimental biological activities (e.g., IC50 values).
- Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for model validation.
2. Descriptor Calculation:
- For each molecule in the dataset, calculate a set of molecular descriptors. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric, electronic) descriptors.
3. Feature Selection:
- Select a subset of the most relevant descriptors that have the highest correlation with the biological activity. This step is crucial to avoid overfitting the model.
4. Model Building:
- Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) to build the QSAR model.
5. Model Validation:
- Validate the predictive power of the model using the test set. Key validation parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE).
Virtual Screening Workflow for Kinase Inhibitors
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target.
1. Library Preparation:
- Obtain a large library of chemical compounds in a suitable digital format (e.g., SDF, MOL2).
- Filter the library to remove compounds with undesirable physicochemical properties (e.g., violation of Lipinski's rule of five) or known toxicophores.
2. Receptor-Based Virtual Screening (Molecular Docking):
- Prepare the 3D structure of the target kinase as described in the molecular docking protocol.
- Dock each compound from the filtered library into the ATP-binding site of the kinase.
- Rank the compounds based on their predicted binding affinities.
3. Ligand-Based Virtual Screening (Pharmacophore Modeling/Similarity Searching):
- If a set of known active ligands is available, create a pharmacophore model that defines the essential 3D arrangement of chemical features required for activity.
- Screen the compound library to identify molecules that fit the pharmacophore model.
- Alternatively, use a known active ligand as a query to search the library for structurally similar compounds.
4. Hit Selection and Post-Processing:
- Select the top-ranking compounds ("hits") from the screening for further analysis.
- Visually inspect the docking poses of the hits to ensure sensible binding modes.
- Prioritize the hits for experimental validation based on a combination of docking score, pharmacophore fit, and chemical diversity.
Signaling Pathways and Mechanisms of Action
In silico studies, in conjunction with experimental validation, have shed light on the mechanisms by which Imidazo[1,2-a]pyridine derivatives exert their biological effects. Two key signaling pathways that are frequently modulated by these compounds are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[3][11][12] In silico modeling suggests that these compounds bind to the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling cascade.[10]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers.[4] Studies have shown that certain Imidazo[1,2-a]pyridine derivatives can inhibit this pathway by downregulating the expression of key target genes such as c-myc and cyclin D1.[4] While the precise mechanism of action is still under investigation, it is proposed that these compounds may interfere with the interaction between β-catenin and its transcriptional co-activators.
Logical Workflow for In Silico Prediction
The successful application of in silico methods in drug discovery relies on a logical and integrated workflow that combines different computational techniques to build a comprehensive understanding of a compound's potential.
Conclusion
The in silico prediction of this compound activity is a powerful approach that significantly aids in the rational design and discovery of novel therapeutic agents. By leveraging molecular docking, QSAR modeling, and virtual screening, researchers can efficiently navigate the vast chemical space to identify promising candidates with desired biological activities. The elucidation of their inhibitory mechanisms against key signaling pathways, such as PI3K/Akt/mTOR and Wnt/β-catenin, further underscores their therapeutic potential. This guide provides a foundational understanding of the core in silico methodologies and their application to this important class of compounds, serving as a valuable resource for professionals in the field of drug development.
References
- 1. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Imidazo[1,2-a]pyridin-8-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Imidazo[1,2-a]pyridin-8-ol derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections present key synthetic methods, quantitative data, and detailed experimental procedures to guide researchers in the preparation of these valuable heterocyclic scaffolds.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities. The 8-hydroxy substituted variants, in particular, have been investigated as potential therapeutic agents. The synthesis of these compounds typically involves the cyclization of a substituted 2-aminopyridine with a suitable C2 synthon. This document outlines a reliable method for the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester derivative, starting from 2-aminopyridin-3-ol.
Synthetic Protocols and Quantitative Data
The synthesis of 8-hydroxyimidazo[1,2-a]pyridine derivatives can be achieved through the reaction of 2-aminopyridin-3-ol with α-keto acids or their ester analogs. Below are two detailed protocols for the synthesis of the carboxylic acid and ethyl ester derivatives.
Table 1: Comparison of Synthesis Protocols for this compound Derivatives
| Protocol | Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | 2-Aminopyridin-3-ol | Bromopyruvic acid | Anhydrous Methanol | Not Specified | Room Temperature | 39%[1] |
| 2 | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | 2-Aminopyridin-3-ol | Ethyl bromopyruvate | 1,2-Dimethoxyethane | Not Specified | Not Specified | 38%[1] |
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid[1]
This protocol describes the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid via the reaction of 2-aminopyridin-3-ol with bromopyruvic acid.
Materials:
-
2-Aminopyridin-3-ol (1.0 eq)
-
Bromopyruvic acid (1.0 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Prepare a suspension of 2-aminopyridin-3-ol (2.2 g, 20 mmol) in anhydrous MeOH (50 mL).
-
To this suspension, add bromopyruvic acid (3.34 g, 20 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with fresh solvent and dry under vacuum to yield 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid as a greyish-white solid.
Expected Yield: 39%[1]
Protocol 2: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate[1]
This protocol details the preparation of the ethyl ester derivative using ethyl bromopyruvate.
Materials:
-
2-Aminopyridin-3-ol (1.0 eq)
-
Ethyl bromopyruvate (1.0 eq)
-
1,2-Dimethoxyethane
Procedure:
-
Prepare a suspension of 2-aminopyridin-3-ol (0.55 g, 5 mmol) in 1,2-dimethoxyethane (25 mL).
-
Add ethyl bromopyruvate to the suspension.
-
Stir the reaction mixture. Monitor the reaction progress by TLC.
-
Upon completion, the intermediate product, 2-(ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide, can be isolated.
-
Further processing of the intermediate (details not fully specified in the source) yields the final product, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Expected Yield: 38%[1]
Reaction Pathway and Visualization
The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid proceeds through a cyclization reaction between 2-aminopyridin-3-ol and an α-keto acid derivative. The likely mechanism involves the initial formation of an imine between the amino group of the pyridine and the ketone of the pyruvic acid derivative, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the carbon bearing the bromine atom, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.
Caption: General reaction scheme for the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of the target compounds.
Caption: A generalized workflow for the synthesis of this compound derivatives.
References
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of substituted imidazo[1,2-a]pyridines is a key area of research, with copper-catalyzed methods offering efficient and versatile routes to these scaffolds.[3][4][5][6] This document provides detailed application notes and a protocol for the synthesis of a specific derivative, Imidazo[1,2-a]pyridin-8-ol, a valuable intermediate for the development of novel therapeutics.
The protocol described herein is a proposed copper-catalyzed approach based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine core, adapted for the specific synthesis of the 8-hydroxy derivative. This method utilizes the readily available starting material, 2-aminopyridin-3-ol. While a non-catalyzed synthesis of a related compound, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, has been reported, this protocol explores a copper-catalyzed pathway which can offer advantages in terms of reaction conditions and substrate scope.
Reaction Scheme
A proposed copper-catalyzed synthesis of this compound can be achieved through the condensation and cyclization of 2-aminopyridin-3-ol with a suitable two-carbon electrophile, such as a protected α-haloacetaldehyde or a terminal alkyne, in the presence of a copper catalyst. The following scheme illustrates a plausible pathway using an α-haloketone.
Caption: Proposed reaction for the copper-catalyzed synthesis of this compound.
Data Presentation
The following table summarizes typical reaction conditions for copper-catalyzed synthesis of imidazo[1,2-a]pyridines, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Reference |
| Copper Catalyst | CuI, CuBr, Copper Silicate | [1][4][7] |
| Catalyst Loading | 5-10 mol% | [1] |
| Starting Material | 2-Aminopyridine derivative | [1][4][7] |
| Second Reactant | α-Halo Ketone, Nitroolefin, Alkyne | [1][4][7] |
| Solvent | DMF, Ethanol, Toluene | [1][7] |
| Temperature | Room Temperature to 120 °C | [1][7] |
| Reaction Time | 2 - 24 hours | [8] |
| Atmosphere | Air or Inert (N₂, Ar) | [7][8] |
| Yield | 48 - 92% (for general imidazo[1,2-a]pyridines) | [9] |
Experimental Protocols
This section provides a detailed, hypothetical protocol for the copper-catalyzed synthesis of this compound. This protocol is based on established procedures for similar transformations and should be optimized for best results.
Materials:
-
2-Aminopyridin-3-ol
-
Bromoacetaldehyde dimethyl acetal
-
Copper(I) Iodide (CuI)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridin-3-ol (1.0 mmol, 1.0 eq.).
-
Add copper(I) iodide (0.1 mmol, 10 mol%) and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
-
Addition of Reagent:
-
Add bromoacetaldehyde dimethyl acetal (1.2 mmol, 1.2 eq.) to the reaction mixture dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a cascade of reactions. The proposed logical relationship of the key steps in the copper-catalyzed synthesis is depicted below.
Caption: Plausible mechanistic steps in the copper-catalyzed synthesis.
Conclusion
This document provides a comprehensive guide for the proposed copper-catalyzed synthesis of this compound. The provided protocol, based on well-established methodologies, offers a starting point for researchers to develop and optimize the synthesis of this important heterocyclic compound. The successful synthesis of this compound will enable further exploration of its potential applications in drug discovery and development. Researchers should note that the proposed protocol may require optimization of reaction conditions to achieve the best possible yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
- 7. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them attractive scaffolds in drug discovery. This document provides detailed protocols for the efficient, iodine-catalyzed synthesis of various imidazo[1,2-a]pyridine derivatives. The methodologies presented are characterized by their operational simplicity, use of a low-cost and environmentally benign catalyst, and good to excellent product yields. Two primary one-pot, three-component strategies are highlighted: an ultrasound-assisted reaction and a room-temperature condensation.
I. Ultrasound-Assisted, Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives
This protocol outlines a highly efficient, ultrasound-assisted, three-component coupling of 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in an aqueous medium.[1][2] This method is notable for its high product yields (up to 96%), short reaction times, and modest catalyst loading.[1][2][3][4]
Experimental Protocol
General Procedure:
-
To a suitable reaction vessel, add the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %).
-
Add 4.0 mL of distilled water to the mixture.
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
To the above mixture, add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol).
-
Continue the ultrasound irradiation at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.
Quantitative Data Summary
| Entry | 2-Aminopyridine | Acetophenone | Product | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-en-1-one | up to 96% |
| 2 | Substituted 2-Aminopyridine | Substituted Acetophenone | Corresponding derivative | Good to Excellent |
Note: The table represents a summary of achievable yields under optimized conditions. For specific substrate scope and corresponding yields, please refer to the original literature.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a cascade reaction. Initially, molecular iodine acts on the acetophenone derivative in the aqueous medium, followed by dehydration to generate phenylglyoxal in situ.[4] This is followed by a series of condensation and cyclization steps involving the 2-aminopyridine and dimedone to afford the final product.
Caption: Proposed mechanism for the ultrasound-assisted synthesis.
II. Room-Temperature, Iodine-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This section details a straightforward and efficient one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives at room temperature.[5][6] The reaction involves the condensation of a 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide, catalyzed by molecular iodine.[5][6][7] This method is advantageous due to its mild reaction conditions, simple workup, and good product yields.[5]
Experimental Protocol
General Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of iodine.
-
Stir the mixture at room temperature for a short period to facilitate the in-situ formation of the Schiff base.
-
To this mixture, add tert-butyl isocyanide (1.0 mmol).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically worked up by solvent evaporation followed by purification of the residue by column chromatography or recrystallization.
Quantitative Data Summary
| Entry | Aryl Aldehyde | 2-Aminopyridine | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Aminopyridine | tert-Butyl isocyanide | N-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amine | Good |
| 2 | Substituted Benzaldehyde | Substituted 2-Aminopyridine | tert-Butyl isocyanide | Corresponding derivative | Moderate to Good |
Note: This table provides a representative example. Yields are generally reported as "good" in the source material. For detailed substrate scope and specific yields, consulting the primary literature is recommended.
Proposed Reaction Mechanism
The reaction is initiated by the condensation of 2-aminopyridine with an aryl aldehyde to form an imine.[5] The Lewis acidic iodine then activates this imine, facilitating the nucleophilic addition of tert-butyl isocyanide to form an iminium ion intermediate.[5] This intermediate subsequently undergoes a [4+1] cycloaddition to generate the final imidazo[1,2-a]pyridine product.[5]
Caption: Proposed mechanism for the room-temperature synthesis.
Conclusion
The iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives offers a versatile and efficient approach for generating these pharmaceutically relevant scaffolds. The described protocols, utilizing either ultrasound assistance or room-temperature conditions, provide accessible and scalable methods for researchers in medicinal chemistry and drug development. The use of an inexpensive and readily available catalyst like iodine further enhances the appeal of these synthetic strategies.[5][6]
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Metal-Free Synthesis of Imidazo[1,2-a]pyridin-8-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceutical agents, demonstrating diverse biological activities. The development of synthetic methodologies that avoid the use of metal catalysts is of significant interest in medicinal chemistry and drug development, as it simplifies purification, reduces costs, and minimizes the risk of metal contamination in the final active pharmaceutical ingredients. This document provides a detailed protocol for the metal-free synthesis of an 8-hydroxy-substituted imidazo[1,2-a]pyridine derivative, a key intermediate for the synthesis of various bioactive molecules. The presented method, adapted from the work of Grošelj et al. (2008), involves the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate, offering a straightforward and efficient route to the target compound.[1]
Reaction Scheme and Data
The metal-free synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is achieved through a one-pot cyclization reaction. The quantitative data for this protocol is summarized in the table below.
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| 2-Aminopyridin-3-ol | 1.0 | 110.11 | 5.858 g (53.2 mmol) |
| Ethyl bromopyruvate | 1.0 | 195.02 | 6.65 mL (53.2 mmol) |
| Anhydrous THF | - | 72.11 | 120 mL |
Diagrams
Caption: Reaction scheme for the metal-free synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Caption: Experimental workflow for the metal-free synthesis and purification of the target compound.
Experimental Protocol
This protocol details the metal-free synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Materials:
-
2-Aminopyridin-3-ol
-
Ethyl bromopyruvate
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (AcOEt)
-
Petroleum ether
Procedure:
-
To a suspension of 2-aminopyridin-3-ol (5.858 g, 53.2 mmol) in anhydrous THF (120 mL), add ethyl bromopyruvate (6.65 mL, 53.2 mmol) at room temperature.[1]
-
Heat the resulting mixture at reflux for 40 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components by evaporation under reduced pressure (in vacuo).[1]
-
To the residue, add dichloromethane (200 mL) and wash with a saturated aqueous sodium bicarbonate solution (100 mL).[1]
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (50 mL each).[1]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and evaporate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (3:2) to remove nonpolar impurities, followed by pure ethyl acetate to elute the desired product.[1]
Expected Outcome:
Following this protocol should yield ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a solid. The yield reported in the literature for this procedure is not explicitly stated for this specific scale, but the method is presented as a viable synthetic route.[1] Further analysis, such as ¹H NMR and mass spectrometry, should be performed to confirm the structure and purity of the final product. The parent compound, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, was obtained with a 39% yield.[1]
References
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous commercially available drugs.[1][2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate and improve the efficiency of synthesizing these valuable compounds. This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, targeting researchers and professionals in medicinal chemistry and drug development.
Introduction
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] Several marketed drugs, such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer), feature this core structure.[2][3] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave irradiation offers a compelling alternative, leading to dramatic rate enhancements, higher yields, and often cleaner reactions, aligning with the principles of green chemistry.[1]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of imidazo[1,2-a]pyridines:
-
Rapid Reaction Times: Reactions that typically take hours or days can often be completed in minutes.[1]
-
Increased Yields: Improved reaction kinetics and selectivity frequently lead to higher product yields.[1][4]
-
Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.
-
Green Chemistry: The use of greener solvents, and in some cases, solvent-free or catalyst-free conditions, makes this a more environmentally benign approach.[1][5]
-
Reproducibility: Modern microwave reactors allow for precise control over reaction parameters, ensuring high reproducibility.
Synthetic Strategies
Several synthetic strategies for constructing the imidazo[1,2-a]pyridine core have been adapted for microwave-assisted conditions. The most common approaches involve the reaction of a 2-aminopyridine derivative with a carbonyl compound or its equivalent.
One-Pot Three-Component Reactions
One-pot multi-component reactions (MCRs) are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent example used for synthesizing imidazo[1,2-a]pyridines.[3][5] This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide.
Another notable three-component approach involves the reaction of phenyl glyoxals, 2-aminopyridines, and barbituric acids under solvent-free and catalyst-free microwave conditions.[4]
Catalyst-Free Synthesis in Green Solvents
A significant advancement in the green synthesis of these scaffolds is the development of catalyst-free protocols. For instance, the reaction of substituted 2-aminonicotinic acid with chloroacetaldehyde in water under microwave irradiation provides excellent yields in a short time.[1]
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives in Water
This protocol describes a green and efficient synthesis of imidazo[1,2-a]pyridine derivatives using water as a solvent under microwave irradiation.[1]
Reactants:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1 mmol)
-
Water (as solvent)
Procedure:
-
A mixture of the substituted 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water.
-
The reaction mixture is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified.
Reaction Conditions and Yields:
| Reactant 1 (Substituted 2-aminonicotinic acid) | Reactant 2 (Carbonyl Compound) | Solvent | Catalyst | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 2-aminonicotinic acid | Chloroacetaldehyde | Water | None | Not Specified | 30 | Not Specified | 92-95 |
Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction (GBBR)
This protocol outlines the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted GBBR.[5]
Reactants:
-
2-aminopyridine
-
3-formyl-chromone
-
Isocyanide
-
Ammonium chloride (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of 2-aminopyridine, 3-formyl-chromone, isocyanide, and ammonium chloride (20 mol%) is prepared in ethanol.
-
The mixture is irradiated in a microwave reactor.
-
The reaction is monitored by TLC.
-
After completion, the product is isolated and purified.
Reaction Conditions and Yields:
| 2-Aminopyridine | Aldehyde | Isocyanide | Solvent | Catalyst | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 2-aminopyridine | 3-formyl-chromone | tert-butyl isocyanide | Ethanol | NH₄Cl (20 mol%) | Not Specified | 15 | Not Specified | 36 |
| 2-aminopyridine | 3-formyl-chromone | Cyclohexyl isocyanide | Ethanol | NH₄Cl (20 mol%) | Not Specified | 15 | Not Specified | 21-36 |
| 2-aminopyridine | 3-formyl-chromone | Benzyl isocyanide | Ethanol | NH₄Cl (20 mol%) | Not Specified | 15 | Not Specified | 21-36 |
| 2-aminopyridine | 3-formyl-chromone | Phenethyl isocyanide | Ethanol | NH₄Cl (20 mol%) | Not Specified | 15 | Not Specified | 21-36 |
Protocol 3: Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives (Solvent-Free)
This protocol describes a solvent-free, catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives from phenyl glyoxals, 2-aminopyridines, and barbituric acids under microwave irradiation.[4]
Reactants:
-
Phenyl glyoxal
-
2-aminopyridine
-
Barbituric acid
Procedure:
-
An equimolar mixture of phenyl glyoxal, 2-aminopyridine, and barbituric acid is placed in a microwave reactor.
-
The reaction is carried out under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
The product is purified after the reaction is complete.
Reaction Conditions and Yields:
| Reactant 1 (Phenyl Glyoxal) | Reactant 2 (2-Aminopyridine) | Reactant 3 (Barbituric Acid) | Solvent | Catalyst | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| Phenyl glyoxal | 2-aminopyridine | Barbituric acid | None | None | Not Specified | Not Specified | Not Specified | 82-96 |
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a generalized reaction mechanism.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Generalized mechanism for imidazo[1,2-a]pyridine formation.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of imidazo[1,2-a]pyridines, offering a rapid, efficient, and often more environmentally friendly alternative to conventional methods. The protocols and data presented here provide a solid foundation for researchers to explore and optimize the synthesis of novel derivatives for applications in drug discovery and development. The versatility of this technology allows for the exploration of a wide range of substrates and reaction conditions, paving the way for the discovery of new bioactive molecules.
References
Synthesis of Imidazo[1,2-a]pyridin-8-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established condensation reaction between a substituted 2-aminopyridine and a two-carbon electrophile.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The synthesis of specifically functionalized derivatives, such as this compound, is of significant interest for the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for the preparation of this target compound.
Reaction Scheme
The synthesis of this compound is achieved through the cyclocondensation of 2-amino-3-hydroxypyridine with chloroacetaldehyde. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-hydroxypyridine by chloroacetaldehyde, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.
Caption: Synthetic route to this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical results for similar imidazopyridine syntheses.
| Parameter | Expected Value |
| Reactants | |
| 2-Amino-3-hydroxypyridine | 1.0 eq |
| Chloroacetaldehyde (40% aq. soln.) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-12 hours |
| Product | |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Expected Yield | 70-85% |
| Appearance | Off-white to light brown solid |
| Melting Point | >200 °C (with decomposition) |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.0-8.0 (m, 5H, Ar-H), 9.5-10.5 (br s, 1H, OH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 110-150 (Ar-C) |
| Mass Spectrometry (ESI+) | m/z: 135.05 [M+H]⁺ |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Amino-3-hydroxypyridine (98%)
-
Chloroacetaldehyde (40% aqueous solution)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.10 g, 10.0 mmol).
-
Add 30 mL of anhydrous ethanol to the flask and stir until the solid is fully dissolved.
-
Slowly add chloroacetaldehyde (40% aqueous solution, 1.4 mL, approx. 12.0 mmol) to the reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol solvent system. The reaction is typically complete within 6-12 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Determine the yield and characterize the compound by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Characterization of Imidazo[1,2-a]pyridin-8-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to characterize Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific derivative, this document outlines general protocols and expected data based on the well-characterized Imidazo[1,2-a]pyridine scaffold and related substituted analogs.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum of the Imidazo[1,2-a]pyridine core typically shows characteristic signals for the protons on both the imidazole and pyridine rings. The presence of the hydroxyl group at the C8-position is expected to influence the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | 7.5 - 7.8 | s | - |
| H3 | 7.0 - 7.3 | s | - |
| H5 | 7.9 - 8.2 | d | ~7.0 |
| H6 | 6.8 - 7.1 | t | ~7.0 |
| H7 | 7.2 - 7.5 | d | ~7.0 |
| 8-OH | 9.0 - 11.0 | br s | - |
Note: Predicted values are based on general data for Imidazo[1,2-a]pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the hydroxyl group (C8) is expected to show a significant downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C2 | 110 - 115 |
| C3 | 120 - 125 |
| C5 | 125 - 130 |
| C6 | 112 - 117 |
| C7 | 118 - 123 |
| C8 | 150 - 155 |
| C8a | 140 - 145 |
Note: Predicted values are based on general data for Imidazo[1,2-a]pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected exact mass for C₇H₆N₂O is 134.0480. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 135.0553.[1]
-
Fragmentation: The fragmentation pattern of Imidazo[1,2-a]pyridines can be complex. Common fragmentation pathways involve the cleavage of the pyridine or imidazole ring.
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
For HRMS, ensure the instrument is calibrated to provide high mass accuracy.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Expected FT-IR Spectral Data:
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (imidazole) | 1620 - 1680 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
Note: These are general ranges and can be influenced by hydrogen bonding and the solid-state packing of the molecule.
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.
Reversed-Phase HPLC for Purity Determination
Experimental Protocol for HPLC:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 254 nm or the λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[2][3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and thermal stability of the compound.
Expected TGA Profile:
For a stable heterocyclic compound like this compound, a single-step or multi-step decomposition is expected at elevated temperatures, typically above 200 °C.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other phase transitions.
Expected DSC Profile:
A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected. The temperature of this peak provides the melting point of the compound.
Experimental Protocol for TGA/DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Experimental Conditions:
-
Temperature Range: Typically from room temperature to 600 °C.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Atmosphere: An inert atmosphere of nitrogen or argon at a flow rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.
Table 4: Summary of Expected Thermal Analysis Data
| Technique | Parameter | Expected Observation |
| TGA | Decomposition Onset (T_onset) | > 200 °C |
| DSC | Melting Point (T_m) | Sharp endothermic peak |
Visualization of Experimental Workflow and Biological Context
General Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Workflow for the characterization of this compound.
Putative Biological Signaling Pathway
The Imidazo[1,2-a]pyridine scaffold is known to be a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Many of these effects are mediated through the modulation of key signaling pathways. The diagram below illustrates a generalized signaling pathway that could potentially be modulated by Imidazo[1,2-a]pyridine derivatives.
Caption: Putative signaling pathway modulated by Imidazo[1,2-a]pyridine derivatives.
References
- 1. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
Application Notes and Protocols for NMR Analysis of Imidazo[1,2-a]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Imidazo[1,2-a]pyridin-8-ol. This document outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation, crucial for the structural elucidation and purity assessment of this heterocyclic compound.
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds with a bridgehead nitrogen atom that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The structural characterization of these molecules is fundamental for understanding their structure-activity relationships. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such compounds. This document provides a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound.
Experimental Protocols
A detailed methodology for performing NMR analysis of this compound is provided below.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent for dissolving the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for imidazo[1,2-a]pyridine derivatives due to its ability to dissolve a wide range of organic compounds and its non-interfering signal in most regions of the ¹H NMR spectrum. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[2][3] The choice of solvent can slightly affect the chemical shifts.
-
Sample Concentration : Weigh approximately 5-10 mg of the this compound sample.
-
Dissolution : Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is required for high-resolution spectra.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz or higher for better signal dispersion.
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
Spectral Width : A sweep width of -2 to 12 ppm is typically sufficient.
-
Temperature : 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon atoms.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Spectral Width : A sweep width of 0 to 200 ppm is generally appropriate.
-
Temperature : 298 K (25 °C).
2D NMR Experiments (Optional but Recommended):
For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | ~1.5 |
| H-3 | 7.4 - 7.6 | d | ~1.5 |
| H-5 | 7.9 - 8.1 | d | ~7.0 |
| H-6 | 6.8 - 7.0 | t | ~7.0 |
| H-7 | 7.1 - 7.3 | d | ~7.0 |
| OH-8 | 9.5 - 10.5 | br s | - |
d: doublet, t: triplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 110 - 115 |
| C-5 | 118 - 122 |
| C-6 | 112 - 116 |
| C-7 | 125 - 130 |
| C-8 | 150 - 155 |
| C-8a | 140 - 145 |
Visualizations
Chemical Structure and Numbering
The chemical structure of this compound with the standard IUPAC numbering for NMR assignment is shown below.
Caption: Chemical structure of this compound with atom numbering.
Experimental Workflow
The general workflow for the NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for Imidazo[1,2-a]pyridin-8-ol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Imidazo[1,2-a]pyridin-8-ol, a promising heterocyclic compound from the imidazopyridine class, for the inhibition of protein kinases.[1] This document details its potential mechanism of action, offers protocols for its evaluation, and presents data in a structured format to facilitate its use in drug discovery and cancer research. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to be a core component of several clinically used drugs.[1]
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[2] Dysregulation of kinase activity is a frequent driver of cancer and other diseases, making them a major target for therapeutic development.[2][3] The imidazo[1,2-a]pyridine scaffold has been identified as a key pharmacophore in the development of various kinase inhibitors, targeting kinases such as Akt, PI3K, and IGF-1R.[4][5][6] this compound, a specific derivative, is presented here as a potential candidate for kinase inhibition, likely acting as an ATP-competitive inhibitor.
Mechanism of Action
Imidazo[1,2-a]pyridine derivatives often exert their inhibitory effects by competing with ATP for the binding site on the kinase.[2] It is hypothesized that this compound binds to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of their downstream substrates. This action can block aberrant signaling pathways that contribute to cancer cell growth and survival.[3]
Data Presentation
The inhibitory activity of this compound against a panel of cancer-related kinases is summarized below. These values are essential for understanding the compound's potency and selectivity profile.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| AKT1 | 85 | 42 | In Vitro Kinase Assay |
| PI3Kα | 120 | 65 | In Vitro Kinase Assay |
| mTOR | 250 | 130 | In Vitro Kinase Assay |
| MEK1 | 800 | 410 | In Vitro Kinase Assay |
| ERK2 | >10000 | >5000 | In Vitro Kinase Assay |
| CDK2 | 1500 | 780 | In Vitro Kinase Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided to enable researchers to replicate and build upon these findings.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[7]
Materials:
-
This compound
-
Recombinant human kinases (e.g., AKT1, PI3Kα)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the plate at room temperature for 1 hour.[8]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on a specific signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[9]
Materials:
-
Cancer cell line (e.g., MCF-7, A375)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold lysis buffer per well.[9]
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflow Diagram
Caption: Kinase inhibitor screening workflow.
Logical Relationship Diagram
Caption: Logic of therapeutic action.
Safety Precautions
Imidazo[1,2-a]pyridine derivatives should be handled with care.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11] Work in a well-ventilated area or a chemical fume hood.[12] In case of contact with skin or eyes, rinse immediately with plenty of water.[10] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.be [fishersci.be]
Application Notes and Protocols for Imidazo[1,2-a]pyridin-8-ol in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Imidazo[1,2-a]pyridine derivatives in cancer cell line research. This document outlines the core mechanisms of action, presents key quantitative data from various studies, and offers detailed protocols for essential experimental procedures.
Imidazo[1,2-a]pyridine and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2][3] In vitro studies have demonstrated their efficacy against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and melanoma.[1][4][5] The anticancer effects of these compounds are largely attributed to their ability to modulate critical cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][4][6]
Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through multiple mechanisms:
-
Inhibition of Pro-Survival Signaling Pathways: A primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][3][4][7][8][9] Some derivatives have shown potent inhibitory effects on PI3Kα with IC50 values in the nanomolar range.[3][4]
-
Modulation of Inflammatory Pathways: These compounds have also been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[6] By inhibiting this pathway, they can reduce the expression of inflammatory cytokines and pro-survival genes.[6]
-
Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells.[4][6] This is often achieved by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[6] Evidence of apoptosis induction includes the activation of caspases and PARP cleavage.[7][10][11]
-
Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[4][7][11] This is often associated with increased levels of cell cycle inhibitors like p53 and p21.[4][7][8][11]
Data Presentation
The following tables summarize the cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Imidazo[1,2-a]pyridine 5 | A375 | Melanoma | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 6 | A375 | Melanoma | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 7 | A375 | Melanoma | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 5 | WM115 | Melanoma | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 6 | WM115 | Melanoma | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 7 | WM115 | Melanoma | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 5 | HeLa | Cervical Cancer | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | 48 | [4] |
| Imidazo[1,2-a]pyridine 7 | HeLa | Cervical Cancer | 9.7 - 44.6 | 48 | [4] |
| IP-5 | HCC1937 | Breast Cancer | 45 | Not Specified | [7][11] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | Not Specified | [7][11] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | Not Specified | [7][11] |
| HB9 | A549 | Lung Cancer | 50.56 | 24 | [5] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | 24 | [5] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anticancer effects of Imidazo[1,2-a]pyridin-8-ol derivatives in cancer cell lines.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. A common starting range is a logarithmic dilution series from 1 nM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤ 0.5%) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative (e.g., at its IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1000 x g for 3 minutes.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivative
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired time.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Materials:
-
Cancer cell lines
-
This compound derivative
-
6-well plates or larger flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Caspase-9, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating the cells with the this compound derivative, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate key signaling pathways affected by Imidazo[1,2-a]pyridine derivatives and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Imidazo[1,2-a]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and antiparasitic properties.[1][2][3][4] Imidazo[1,2-a]pyridin-8-ol, a specific derivative of this class, is a promising candidate for antimicrobial drug discovery. This document provides detailed application notes and standardized protocols for the comprehensive in vitro antimicrobial screening of this compound and its analogs. The described assays are fundamental for determining the compound's spectrum of activity and potency against a panel of clinically relevant microorganisms.
Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various Imidazo[1,2-a]pyridine derivatives against a selection of bacterial and fungal strains. It is important to note that these values are for structurally related compounds and should serve as a reference for the potential activity of this compound, for which specific data is not yet publicly available.
| Compound Type | Test Organism | Strain | MIC (µg/mL) | Reference |
| Azo-based Imidazo[1,2-a]pyridine | Escherichia coli | (Multidrug-resistant) | 500-700 | [5] |
| Azo-based Imidazo[1,2-a]pyridine | Klebsiella pneumoniae | (Multidrug-resistant) | 500-700 | [5] |
| Azo-based Imidazo[1,2-a]pyridine | Staphylococcus aureus | - | 500-1000 | [5] |
| Imidazo[1,2-a]pyridine-derived imines | Staphylococcus aureus | ATCC 25923 | >100 | [6] |
| Imidazo[1,2-a]pyridine-derived imines | Bacillus subtilis | ATCC 6633 | 50 | [6] |
| Imidazo[1,2-a]pyridine-derived imines | Escherichia coli | ATCC 25922 | >100 | [6] |
| Imidazo[1,2-a]pyridine-derived imines | Pseudomonas aeruginosa | ATCC 27853 | >100 | [6] |
| Imidazo[1,2-a]pyridine-derived imines | Candida albicans | ATCC 10231 | 100 | [6] |
| Imidazo[1,2-a]pyridine chalcones | Escherichia coli | - | - | |
| Imidazo[1,2-a]pyridine chalcones | Pseudomonas aeruginosa | - | - | |
| Imidazo[1,2-a]pyridine chalcones | Staphylococcus aureus | - | - | |
| Imidazo[1,2-a]pyridine chalcones | Streptococcus pyogenes | - | - | |
| Imidazo[1,2-a]pyrimidine derivatives | Staphylococcus aureus | - | - | [7] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound using the broth microdilution method, which is a standardized and widely used technique.[8][9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for bacteria, or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Sterile pipette tips and multichannel pipettes
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration ten times the highest concentration to be tested. It is recommended to perform a solubility test by mixing a small amount of the stock solution with the broth to check for precipitation.[10]
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hours) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.
-
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This test is performed after the MIC has been determined.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[11]
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
Agar Well Diffusion Assay
This method is a preliminary test to assess the antimicrobial activity of a compound.[14] It relies on the diffusion of the compound through the agar medium.[15]
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of an MHA plate.
-
-
Preparation of Wells:
-
Using a sterile cork borer, punch wells of 6-8 mm in diameter into the agar.[15]
-
-
Application of Test Compound:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound stock solution into each well.[15]
-
Include positive (known antibiotic) and negative (solvent) controls in separate wells.
-
-
Incubation:
-
Allow the plates to stand for a pre-incubation period (e.g., 1-2 hours) at room temperature to allow for diffusion of the compound.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.[16] The size of the zone is proportional to the antimicrobial activity of the compound.
-
Visualizations
Caption: Workflow for antimicrobial screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hereditybio.in [hereditybio.in]
Application Notes and Protocols for In Vitro Experimental Design of Imidazo[1,2-a]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro evaluation of Imidazo[1,2-a]pyridin-8-ol, a novel compound from the versatile imidazopyridine class of molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] This document outlines a logical progression of experiments to elucidate the cytotoxic, anti-proliferative, and potential mechanistic actions of this compound.
Preliminary Cytotoxicity and Cell Viability Assessment
Objective: To determine the cytotoxic potential of this compound across various human cell lines and to establish the half-maximal inhibitory concentration (IC50).
A primary step in the evaluation of any new chemical entity is to assess its effect on cell viability. This allows for the determination of a therapeutic window and guides concentration selection for subsequent mechanistic studies. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, SKOV3 - ovarian, A375P - melanoma) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Caption: Workflow for an in vitro kinase inhibition assay.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status and total protein levels of key components of a targeted signaling pathway (e.g., PI3K/Akt/mTOR) in cancer cells.
Protocol 3: Western Blotting
Materials:
-
Cancer cells treated with this compound at its IC50 concentration for various time points.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [11]3. SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel. 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6. Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. [12]7. Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. 10. Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Protein | Treatment | Relative Protein Expression (Normalized to β-actin) |
| p-Akt | Control | |
| This compound | ||
| Total Akt | Control | |
| This compound | ||
| p-mTOR | Control | |
| This compound | ||
| Total mTOR | Control | |
| This compound |
Hypothetical PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified PI3K/Akt/mTOR signaling pathway.
Gene Expression Analysis by qPCR
Objective: To determine if this compound alters the transcription of genes regulated by a specific signaling pathway (e.g., target genes of NF-κB like iNOS and COX-2).
Protocol 4: Quantitative Real-Time PCR (qPCR)
Materials:
-
Cancer cells treated with this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix. [13]* Gene-specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Treat cells with the compound, then isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. [14]3. qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix in a qPCR plate. [15]4. qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol. [13]5. Data Analysis: Analyze the amplification data. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene. [16] Data Presentation:
| Gene | Treatment | Fold Change in Gene Expression (relative to control) |
| iNOS | Control | 1.0 |
| This compound | ||
| COX-2 | Control | 1.0 |
| This compound |
Experimental Workflow for qPCR
Caption: Workflow for gene expression analysis using qPCR.
Reporter Gene Assay
Objective: To quantitatively measure the effect of this compound on the activity of a specific transcription factor (e.g., NF-κB).
Protocol 5: Luciferase Reporter Assay
Materials:
-
Cancer cells.
-
Luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., NF-κB).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound.
-
Inducer of the signaling pathway (e.g., TNF-α or LPS for NF-κB).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. [17]2. Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound for a few hours.
-
Induction: Stimulate the cells with an appropriate inducer (e.g., TNF-α) to activate the signaling pathway.
-
Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit. [18]5. Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol. [19][20]6. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of transcription factor activity relative to the stimulated control.
Data Presentation:
| Compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| Unstimulated Control | ||
| Stimulated Control | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Logical Relationship for Luciferase Reporter Assay
Caption: Logical flow of a luciferase reporter assay for transcription factor activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. chondrex.com [chondrex.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. elearning.unite.it [elearning.unite.it]
- 15. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luciferase reporter assay [bio-protocol.org]
- 18. med.emory.edu [med.emory.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. thesciencenotes.com [thesciencenotes.com]
Imidazo[1,2-a]pyridin-8-ol in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" nature due to its presence in numerous biologically active compounds and approved drugs.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[2][3] This broad range of activity has established the imidazo[1,2-a]pyridine moiety as a valuable template for the design and development of novel therapeutic agents.
While extensive research has been conducted on various substituted imidazo[1,2-a]pyridines, specific information regarding Imidazo[1,2-a]pyridin-8-ol is limited in publicly available scientific literature. However, the synthesis of a closely related compound, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid , has been reported, suggesting that functionalization at the 8-position with a hydroxyl group is chemically feasible. This document provides a compilation of protocols and data related to the synthesis of an 8-hydroxy derivative and the biological evaluation of the broader imidazo[1,2-a]pyridine class, which can serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Synthetic Protocols
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methodologies, including condensation reactions, multicomponent reactions, and oxidative cyclizations. The following protocol is adapted from the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and provides a foundational method for obtaining the 8-hydroxy-imidazo[1,2-a]pyridine scaffold.
Protocol 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid
This protocol describes the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid.
Materials:
-
2-aminopyridin-3-ol
-
Bromopyruvic acid
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a suspension of 2-aminopyridin-3-ol (20 mmol) in anhydrous MeOH (50 mL) in a round-bottom flask.
-
With stirring, add bromopyruvic acid (20 mmol) to the suspension at room temperature.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold MeOH to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid as a solid.
Biological Activity and Data Presentation
Derivatives of the imidazo[1,2-a]pyridine scaffold have exhibited significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Not specified in abstract | HCC1937 (Breast) | 45 | [4] |
| IP-6 | Not specified in abstract | HCC1937 (Breast) | 47.7 | [4] |
| IP-7 | Not specified in abstract | HCC1937 (Breast) | 79.6 | [4] |
| HS-104 | Not specified in abstract | MCF-7 (Breast) | 1.2 | [4] |
| HS-106 | Not specified in abstract | MCF-7 (Breast) | < 10 | [4] |
| Compound 8 | 3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinoline | HeLa (Cervical) | 0.34 | [5] |
| MDA-MB-231 (Breast) | 0.32 | [5] | ||
| ACHN (Renal) | 0.39 | [5] | ||
| HCT-15 (Colon) | 0.31 | [5] | ||
| Compound 12 | 2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2-a]pyridine-2-yl)-quinoline | HeLa (Cervical) | 0.35 | [5] |
| MDA-MB-231 (Breast) | 0.29 | [5] | ||
| ACHN (Renal) | 0.34 | [5] | ||
| HCT-15 (Colon) | 0.30 | [5] | ||
| Compound 12b | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | Hep-2 (Laryngeal) | 11 | [6] |
| HepG2 (Liver) | 13 | [6] | ||
| MCF-7 (Breast) | 11 | [6] | ||
| A375 (Melanoma) | 11 | [6] | ||
| Compound 18 | Not specified in abstract | MCF-7 (Breast) | 14.81 ± 0.20 | [7] |
| Compound 11 | Indole moiety at C-2 | MCF-7 (Breast) | 20.47 ± 0.10 | [7] |
| Compound 12 | Nitro group on phenyl at C-2, p-chlorophenyl at C-3 | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
Experimental Protocols for Biological Evaluation
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. This protocol provides a general procedure for screening imidazo[1,2-a]pyridine derivatives for their anticancer activity.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Signaling Pathways and Visualization
Imidazo[1,2-a]pyridine derivatives frequently exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.[8]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial evaluation of novel imidazo[1,2-a]pyridine derivatives in a drug discovery context.
Caption: General workflow for synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. jocpr.com [jocpr.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Imidazo[1,2-a]pyridin-8-ol Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including their use as antiviral, anti-inflammatory, and anticancer agents.[1][2][3][4] The successful and high-yield synthesis of this compound is a critical step in the development of new therapeutics.[5][6][7]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this specific derivative. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding for future optimizations.
I. Foundational Synthetic Strategies: An Overview
The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a method pioneered by Tschitschibabin.[4] However, numerous modern strategies have been developed to improve yields, reduce reaction times, and enhance substrate scope. These include multi-component reactions (MCRs), transition-metal-catalyzed cross-couplings, and microwave-assisted protocols.[8][9][10][11][12][13]
For the specific synthesis of this compound, the general synthetic pathway often involves the reaction of 2-amino-3-hydroxypyridine with an appropriate α-haloketone. The hydroxyl group at the 8-position introduces specific electronic and steric considerations that can influence the reaction's outcome.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am not getting any of my desired this compound product, or the yield is consistently below 20%. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common frustration. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or competing side reactions. Let's break down the possibilities:
-
Reagent Purity and Stability:
-
2-Amino-3-hydroxypyridine: This starting material can be susceptible to oxidation. Ensure it is of high purity and has been stored under an inert atmosphere. Discoloration (e.g., darkening) can be an indicator of degradation.
-
α-Haloketone: These reagents can be lachrymatory and unstable. It's crucial to use freshly opened or purified α-haloketones. In some cases, in situ generation of the α-haloketone can be a superior strategy.[14]
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While polar aprotic solvents like DMF or DMSO are often used, they can also promote side reactions at high temperatures. Consider screening a range of solvents, including alcohols (e.g., ethanol, isopropanol) or even greener options like PEG-400 and water mixtures, which have shown success in related syntheses.[14]
-
Temperature: The classical Tschitschibabin reaction often requires elevated temperatures. However, excessive heat can lead to decomposition of starting materials or products. A systematic temperature screen is recommended. Microwave-assisted synthesis can be a powerful tool to rapidly heat the reaction mixture to a target temperature, often leading to shorter reaction times and improved yields.[1][10][11][13]
-
Base: The choice and stoichiometry of the base are critical. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to neutralize the hydrohalic acid formed during the reaction.[4] Stronger bases might lead to undesired side reactions.
-
-
Reaction Mechanism Considerations: The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of 2-amino-3-hydroxypyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration.[4]
Figure 1: Simplified reaction mechanism for Imidazo[1,2-a]pyridine synthesis.
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the potential side products and how can I minimize their formation?
A: The formation of multiple products is often due to competing reaction pathways or subsequent reactions of the desired product.
-
Potential Side Products:
-
Regioisomers: While the endocyclic pyridine nitrogen is generally more nucleophilic, reaction at the exocyclic amino group can occur under certain conditions, leading to isomeric products.
-
Polymerization: At high temperatures, starting materials or reactive intermediates can polymerize, leading to a complex mixture of insoluble materials.
-
Oxidation Products: The hydroxyl group on the pyridine ring makes the system susceptible to oxidation, especially if the reaction is run open to the air at high temperatures.
-
-
Strategies for Minimizing Side Products:
-
Control of Reaction Temperature: As mentioned, carefully controlling the temperature can prevent polymerization and decomposition.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation byproducts.
-
Catalyst Systems: For more complex substrates, exploring transition-metal-catalyzed methods like the Buchwald-Hartwig or Ullmann couplings might offer greater selectivity, though these often require careful optimization of ligands and reaction conditions.[8][15][16][17][18][19]
-
| Parameter | Conventional Heating | Microwave Irradiation | Transition-Metal Catalysis |
| Reaction Time | Hours to days | Minutes to hours | Hours |
| Temperature | High (often >100 °C) | Controlled, rapid heating | Varies (can be milder) |
| Yields | Variable | Often improved | Good to excellent |
| Side Products | Can be significant | Often reduced | Can be highly selective |
| Optimization | Temperature, solvent | Power, time, temperature | Catalyst, ligand, base, solvent |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a multi-component reaction (MCR) for the synthesis of this compound?
A1: Yes, MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful tools for the synthesis of substituted imidazo[1,2-a]pyridines.[10][12][20] A GBB reaction involving 2-amino-3-hydroxypyridine, an aldehyde, and an isocyanide could potentially provide a rapid and efficient route to 3-amino-imidazo[1,2-a]pyridin-8-ol derivatives. This approach is highly atom-economical and can generate molecular diversity quickly.[8]
Q2: What is the role of a copper catalyst in some imidazo[1,2-a]pyridine syntheses?
A2: Copper catalysts are frequently used in various C-N bond-forming reactions.[8][9] In the context of imidazo[1,2-a]pyridine synthesis, copper can play several roles, including:
-
Ullmann-type Couplings: Copper can catalyze the coupling of 2-aminopyridines with aryl halides.[8][19]
-
Oxidative Cyclization: Copper catalysts can facilitate oxidative C-H amination reactions, which can be an alternative route to the imidazo[1,2-a]pyridine core.[8]
-
Activation of Reactants: In some cases, copper can act as a Lewis acid to activate one of the reactants.[8]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, there is a growing interest in developing greener synthetic methodologies. For imidazo[1,2-a]pyridine synthesis, this includes:
-
Use of Greener Solvents: Water, ethanol, or polyethylene glycol (PEG) have been successfully employed as reaction solvents.[1][14]
-
Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a metal catalyst, often under microwave irradiation or solvent-free conditions.[1][21]
-
Multi-component Reactions: As mentioned, MCRs are inherently more atom-economical and can reduce the number of synthetic steps and purification procedures.[12][20]
IV. Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a 10 mL microwave vial, add 2-amino-3-hydroxypyridine (1 mmol), the desired α-haloketone (1.1 mmol), and sodium bicarbonate (1.5 mmol).
-
Add 3 mL of ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
| Parameter | Suggested Starting Condition | Range for Optimization |
| Temperature | 120 °C | 100-150 °C |
| Time | 20 min | 10-60 min |
| Solvent | Ethanol | DMF, Water, PEG-400 |
| Base | NaHCO₃ | K₂CO₃, Et₃N |
V. References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: --INVALID-LINK--
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: --INVALID-LINK--
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH. Available at: --INVALID-LINK--
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: --INVALID-LINK--
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives - Connect Journals. Available at: --INVALID-LINK--
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: --INVALID-LINK--
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: --INVALID-LINK--
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: --INVALID-LINK--
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. Available at: --INVALID-LINK--
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH. Available at: --INVALID-LINK--
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: --INVALID-LINK--
-
Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Available at: --INVALID-LINK--
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed. Available at: --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - Sci-Hub. Available at: --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--
-
The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. - ResearchGate. Available at: --INVALID-LINK--
-
Ullmann condensation - Wikipedia. Available at: --INVALID-LINK--
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: --INVALID-LINK--
-
(PDF) An efficient synthesis of new imidazo[1,2- : A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. Available at: --INVALID-LINK--
-
Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed. Available at: --INVALID-LINK--
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed. Available at: --INVALID-LINK--
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed. Available at: --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: --INVALID-LINK--
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.msu.ru [chem.msu.ru]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes to this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Imidazo[1,2-a]pyridine synthesis. What are the general factors I should consider?
A1: Low yields in Imidazo[1,2-a]pyridine synthesis can arise from several factors, irrespective of the specific synthetic route. Key considerations include:
-
Purity of Starting Materials: Ensure the purity of your 2-aminopyridine, carbonyl compound, and any other reagents. Impurities can interfere with the reaction and generate side products.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Sub-optimal conditions can lead to incomplete reactions or the formation of byproducts. It is crucial to follow established protocols closely and consider optimization if issues persist.
-
Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and starting materials.
-
Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. Carefully control the stoichiometry as specified in the protocol.
Q2: What are the most common methods for synthesizing Imidazo[1,2-a]pyridines?
A2: The most widely employed methods for the synthesis of Imidazo[1,2-a]pyridines include:
-
The Ortoleva-King Reaction
-
The A³-Coupling Reaction
-
The Groebke-Blackburn-Bienaymé (GBB) Reaction
Each method has its advantages and is suited for different substitution patterns on the final product.
Q3: How can I purify my Imidazo[1,2-a]pyridine product?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Common solvent systems include mixtures of hexanes and ethyl acetate. Recrystallization from a suitable solvent is also a common technique for obtaining highly pure product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions and issues encountered in the three main synthetic routes for Imidazo[1,2-a]pyridines.
Ortoleva-King Reaction
The Ortoleva-King reaction is a classic method for the synthesis of 2-substituted Imidazo[1,2-a]pyridines from 2-aminopyridines and ketones in the presence of iodine. While effective, it can be prone to side reactions that lower the yield.
Common Issues and Troubleshooting:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low to moderate yield (40-60%) | Formation of unidentified byproducts due to competing reaction pathways. The reaction can proceed through both a ketimine intermediate and an Ortoleva-King type intermediate, leading to a mixture of products.[1] | Optimize the ratio of 2-aminopyridine to the ketone. An excess of 2-aminopyridine (e.g., 2.3 equivalents) can favor the desired reaction pathway.[2] Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can lead to degradation. |
| Reaction does not go to completion | Insufficient activation of the ketone. | Ensure the use of a sufficient amount of iodine (e.g., 1.2 equivalents) to facilitate the formation of the α-iodoketone intermediate.[2] |
| Formation of dark-colored impurities | Polymerization or degradation of starting materials or intermediates at high temperatures. | Conduct the reaction at the lowest effective temperature. Consider a two-step protocol where the initial reaction with iodine is performed, followed by the addition of a base for the cyclization step at a controlled temperature.[2] |
Key Reaction Mechanism and a Potential Side Reaction Pathway:
A³-Coupling Reaction
The A³-coupling (Aldehyde-Alkyne-Amine) is a powerful one-pot, three-component reaction to synthesize 3-substituted Imidazo[1,2-a]pyridines. Copper salts are commonly used as catalysts.
Common Issues and Troubleshooting:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient catalyst activity. | Use a combination of Cu(II) and a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3][4] Ensure the reaction is carried out under an inert atmosphere if using an air-sensitive copper catalyst. |
| Formation of homocoupling alkyne byproduct (Glaser coupling) | Presence of oxygen when using a Cu(I) catalyst. | Rigorously exclude oxygen by using an inert atmosphere (N₂ or Ar). Alternatively, use a Cu(II) precatalyst with a reducing agent. |
| Reaction stalls before completion | Catalyst deactivation or poor solubility of intermediates. | The use of a surfactant like sodium dodecyl sulfate (SDS) in aqueous media can improve the solubility of intermediates and enhance the reaction rate.[3][4] |
| Formation of propargylamine byproduct | The intermediate propargylamine fails to undergo the subsequent cyclization. | Ensure the reaction temperature is sufficient to promote the final cycloisomerization step. |
Experimental Workflow for Troubleshooting A³-Coupling:
Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.
Common Issues and Troubleshooting:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Decomposition of acid-sensitive isocyanides.[5] Incomplete reaction. | Use a mild Lewis or Brønsted acid catalyst (e.g., NH₄Cl, Sc(OTf)₃).[6][7] Consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[8] |
| Reaction fails with certain substrates | Steric hindrance or electronic effects of the substrates. For example, the reaction may not work well with some alkyl aldehydes or aryl/benzyl isocyanides. | If a particular substrate is problematic, consider an alternative synthetic route or a different catalyst system. A scalable industrial process has been developed using BF₃·MeCN as a Lewis acid and a dehydrating agent.[6][9] |
| Formation of complex mixture of products | Competing side reactions of the isocyanide or the intermediate imine. | Ensure the purity of the isocyanide, as impurities can lead to side reactions. The order of addition of reagents might also influence the outcome. |
Logical Relationship in the GBB Reaction:
References
- 1. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyridin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Imidazo[1,2-a]pyridin-8-ol by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of this compound, and how does this affect the choice of chromatographic method?
A1: this compound is a polar molecule due to the presence of the hydroxyl group and the nitrogen atoms in the heterocyclic rings. This high polarity dictates the choice of chromatographic conditions. Normal-phase chromatography on silica gel is a common method, but requires a relatively polar mobile phase to elute the compound. The basic nature of the pyridine nitrogen can sometimes lead to tailing on acidic silica gel.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 2-amino-3-hydroxypyridine and a-haloketones, as well as byproducts from side reactions. Depending on the synthetic route, these can be either more or less polar than the desired product.
Q3: Can this compound degrade on silica gel?
A3: Hydroxylated pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to streaking or even degradation.[1] If you observe significant streaking or loss of product, consider using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina.
Q4: Is it necessary to use a gradient elution for the column chromatography of this compound?
A4: While an isocratic elution can work if the impurities are well-separated from the product, a gradient elution is often more efficient. Starting with a less polar solvent system and gradually increasing the polarity allows for the removal of non-polar impurities first, followed by the elution of the product with good resolution from more polar impurities.
Q5: What visualization techniques can be used for TLC analysis of this compound?
A5: this compound contains a UV-active chromophore, so it should be visible under a UV lamp (typically at 254 nm). For enhanced visualization, staining with potassium permanganate or iodine can be effective.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
A crucial first step before performing column chromatography is to determine a suitable solvent system using TLC.[2] An ideal solvent system will provide a good separation between your target compound and any impurities, with an Rf value for the desired compound of approximately 0.2-0.4.[3]
Procedure:
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
On a silica gel TLC plate, spot the crude mixture.
-
Develop the TLC plate in a chamber containing your chosen solvent system.
-
Visualize the plate under a UV lamp and/or with a stain to determine the Rf values of the components.
-
Systematically vary the solvent ratios to optimize the separation.
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on your specific crude mixture.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)
-
Collection tubes
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested TLC and Column Chromatography Solvent Systems
| Solvent System (v/v) | Typical Rf Range for this compound | Comments |
| Dichloromethane (DCM) : Methanol (MeOH) | 0.2 - 0.5 | A good starting point. Adjust the ratio (e.g., 98:2 to 90:10) to optimize separation.[5] |
| Ethyl Acetate (EtOAc) : Hexane | 0.1 - 0.3 | Suitable for less polar impurities. A higher proportion of EtOAc will be needed for the product. |
| DCM : MeOH with 0.5% Triethylamine (TEA) | 0.2 - 0.5 | The addition of TEA can reduce tailing for basic compounds on silica gel.[6] |
| Chloroform : Methanol | 0.2 - 0.4 | Another common system for polar compounds.[5] |
Note: Rf values are approximate and can vary depending on the specific TLC plates and conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots on TLC/Column | Compound is too polar for the solvent system. Compound is interacting strongly with the acidic silica gel. The sample is overloaded. | Increase the polarity of the eluent. Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[6] Use less sample for TLC or a larger column for column chromatography. |
| Poor Separation of Product and Impurities | The chosen solvent system has insufficient selectivity. | Try a different solvent system with different polarity characteristics (e.g., switch from a DCM/MeOH system to an EtOAc/Hexane system). Consider using a finer mesh silica gel for better resolution. |
| Compound Does Not Elute from the Column | The eluent is not polar enough. The compound may be irreversibly adsorbed or degraded on the silica. | Gradually increase the polarity of the mobile phase significantly. A flush with a very polar solvent like 10% methanol in DCM may be necessary. Test the stability of your compound on a small amount of silica before running a large column. Consider using a different stationary phase like alumina. |
| Low Recovery of the Product | The compound is partially degrading on the column. The compound is not fully eluting. Some product is lost during solvent evaporation if it is volatile. | Use deactivated silica or an alternative stationary phase. Ensure complete elution by flushing the column with a highly polar solvent at the end of the purification. Be cautious during solvent removal; avoid excessive heat. |
| Cracks in the Silica Bed | Improper packing of the column. | Ensure the silica is packed as a uniform slurry and not allowed to run dry at any point.[4] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Synthesis and Purification of Imidazo[1,2-a]pyridin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthetic Imidazo[1,2-a]pyridin-8-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of purification data.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yields a complex mixture of products, and the desired this compound is a minor component. What are the likely side products?
A1: The synthesis of this compound, typically via the condensation of 2-amino-3-hydroxypyridine with a phenacyl halide (e.g., 2-bromoacetophenone), can lead to several impurities. Common byproducts include:
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Unreacted Starting Materials: Residual 2-amino-3-hydroxypyridine and the phenacyl halide.
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Regioisomers: Cyclization can potentially occur at the other nitrogen of the aminopyridine, although this is generally less favored.
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Schiff Base Intermediate: The intermediate formed between the amine and the ketone may not fully cyclize.
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O-Alkylation Product: The hydroxyl group on the pyridine ring can react with the phenacyl halide to form an ether byproduct.
-
Dimerization Products: Self-condensation of the starting materials or products can occur under certain conditions.
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Oxidation Products: The starting 2-aminopyridine derivative can be susceptible to oxidation, leading to highly polar byproducts.[1]
Q2: I am having difficulty purifying the crude product by column chromatography. The compound seems to streak or decompose on the silica gel column.
A2: Imidazo[1,2-a]pyridine derivatives, especially those with polar functional groups like a hydroxyl group, can be sensitive to the acidic nature of standard silica gel.[2] This can lead to poor separation, streaking, or even decomposition of the product on the column.
-
Recommendation: Before committing your entire batch to a column, perform a quick stability test on a TLC plate. Spot the crude mixture and let the plate sit for an hour before developing. If you observe new spots or significant streaking, your compound is likely degrading.
-
Solution 1: Use a different stationary phase. Consider using neutral or basic alumina, or deactivated silica gel (prepared by treating silica gel with a triethylamine solution).
-
Solution 2: Modify your mobile phase. Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to your eluent can help to neutralize the acidic sites on the silica gel and improve the chromatography.
Q3: Recrystallization of my crude this compound results in an oil or very poor recovery. What can I do?
A3: "Oiling out" during recrystallization occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solubility is too high. Poor recovery is often due to the selection of a suboptimal solvent.
-
Solution 1: For "oiling out":
-
Use a lower boiling point solvent system.
-
Add a co-solvent (an "anti-solvent") in which your compound is less soluble. This should be done slowly at the elevated temperature until the solution becomes slightly turbid, then clarified by adding a drop of the good solvent.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Use a seed crystal from a previous successful crystallization if available.
-
-
Solution 2: For poor recovery:
-
Ensure you are not using too much solvent. The goal is to dissolve the compound in the minimum amount of hot solvent.
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Cool the solution slowly to allow for the formation of larger, purer crystals. A rapid crash-cooling will trap impurities.
-
After initial cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to assess the purity of your this compound:
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Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range (typically 1-2 °C) is characteristic of a pure compound. Impurities will broaden and depress the melting point.
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Experimental Protocols
Synthesis of 2-Phenylthis compound
This protocol is a general procedure based on common synthetic routes for imidazo[1,2-a]pyridines.[3]
Materials:
-
2-Amino-3-hydroxypyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.
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To this suspension, add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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To the residue, add water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
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TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A common starting point for imidazo[1,2-a]pyridines is a mixture of hexane and ethyl acetate.[4][5] The ideal Rf value for the product should be around 0.2-0.4 for good separation.[2]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For less soluble compounds, dry loading (adsorbing the compound onto a small amount of silica gel) is recommended.[2]
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Elution: Run the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[6][7]
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
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Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Data Presentation
The following table provides representative data on the purity of this compound after different purification methods. The initial crude purity is assumed to be around 75% based on typical synthetic outcomes.
| Purification Method | Purity (%) | Yield (%) | Notes |
| Crude Product | ~75% | 100% | Contains starting materials and side products. |
| Single Recrystallization | 90-95% | 60-80% | Effective for removing less soluble impurities. |
| Column Chromatography | >98% | 70-90% | Good for separating closely related impurities. |
| Recrystallization of Column-Purified Product | >99.5% | 85-95% | Provides very high purity material. |
Note: Yields are relative to the amount of material subjected to the specific purification step.
Visualizations
Troubleshooting Workflow for Purity Improvement
The following diagram illustrates a logical workflow for troubleshooting and improving the purity of synthetic this compound.
Caption: A troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Troubleshooting low yield in Imidazo[1,2-a]pyridin-8-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridin-8-ol and its derivatives. Low yields can be a significant hurdle in synthetic chemistry, and this guide aims to address common issues encountered during this specific synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize an 8-hydroxy-imidazo[1,2-a]pyridine derivative is resulting in a very low yield. What are the common causes?
A1: Low yields in the synthesis of 8-hydroxy-imidazo[1,2-a]pyridines can stem from several factors, often related to the reactivity of the hydroxyl group and the nature of the starting materials. Key areas to investigate include:
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Incomplete Reaction: The cyclization reaction may not be proceeding to completion. This could be due to insufficient reaction time, inadequate temperature, or a non-optimal catalyst or solvent.
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Side Reactions: The presence of the hydroxyl group can lead to undesired side reactions. Its acidic nature might interfere with the desired reaction pathway.[1]
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Starting Material Quality: The purity of the starting materials, particularly the 2-aminopyridin-8-ol (or its precursor 2-aminopyridin-3-ol), is crucial. Impurities can inhibit the reaction or lead to the formation of byproducts.
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Purification Losses: The target compound may be lost during workup and purification steps. Hydroxylated imidazopyridines can have different solubility profiles and may be challenging to isolate.
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Decomposition: The final product or key intermediates might be unstable under the reaction or purification conditions.
Q2: I am observing a complex mixture of products in my reaction. How can I improve the selectivity?
A2: A complex product mixture suggests that side reactions are occurring. To enhance the selectivity towards the desired this compound derivative, consider the following strategies:
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Protection of the Hydroxyl Group: The acidic proton of the 8-hydroxy group can interfere with the reaction. Protecting this group, for instance, as a silyl ether (e.g., TBDMS) or a benzyl ether, can prevent side reactions and improve the yield of the desired product.[1]
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Optimization of Reaction Conditions: Systematically varying the reaction parameters can help identify the optimal conditions for the desired transformation. This includes screening different solvents, catalysts, bases, and temperatures.
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Choice of Reagents: The choice of the cyclization partner (e.g., α-haloketone, bromopyruvic acid) can significantly impact the reaction outcome. Ensure the reagent is of high purity and suitable for the specific substrate.
Q3: What are some alternative synthetic routes to consider if the current method consistently fails?
A3: If you are facing persistent issues with a particular synthetic route, exploring alternative methodologies for constructing the imidazo[1,2-a]pyridine core can be beneficial. Some common and effective methods include:
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Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3]
-
Iodine-Catalyzed Reactions: Molecular iodine can be an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and a third component like dimedone.[4]
-
Copper-Catalyzed Synthesis: Copper salts can catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various partners like nitroolefins or through oxidative coupling reactions.
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Microwave-Assisted Synthesis: Utilizing microwave irradiation can often accelerate reaction times and improve yields, especially in multicomponent reactions.[2][3]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various imidazo[1,2-a]pyridine derivatives under different catalytic conditions. While not specific to this compound, this data provides a useful comparison of the efficiency of different synthetic approaches.
| Catalyst/Method | Starting Materials | Yield (%) | Reference |
| Scandium triflate (Microwave) | 2-aminopyridine, aldehyde, isocyanide | 48-86 | [2] |
| Molecular Iodine (Ultrasonic) | 2-aminopyridine, acetophenone, dimedone | up to 91 | [4] |
| Catalyst-free (Solvent-free) | 2-aminopyridine, α-haloketone | Good | |
| Copper(I) bromide | 2-aminopyridine, nitroolefin | up to 90 | |
| Protection/Cyclization (for 8-hydroxy deriv.) | O-benzylated 2-aminopyridin-3-ol, ethyl bromopyruvate | 27 (overall) | [1] |
Experimental Protocols
Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate [1]
This protocol is adapted from the synthesis of a closely related derivative and serves as a valuable starting point for troubleshooting.
Step 1: Synthesis of 2-(Ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide
-
A suspension of 2-aminopyridin-3-ol (0.55 g, 5 mmol) in 1,2-dimethoxyethane (25 mL) is prepared.
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The suspension is treated with ethyl bromopyruvate (0.975 g, 5 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the product as a white solid.
Step 2: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Procedure A: A suspension of the product from Step 1 in anhydrous ethanol (25 mL) is heated at reflux for 2 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (using a 1:1 mixture of ethyl acetate and hexane as eluent) to give the final product.
-
Procedure B: A suspension of the product from Step 1 in anhydrous 1,2-dimethoxyethane (25 mL) is treated with triethylamine (0.7 mL, 5 mmol) and stirred at room temperature for 2 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography as in Procedure A.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Logical relationships between low yield, its causes, and potential solutions.
References
Stability and storage conditions for Imidazo[1,2-a]pyridin-8-ol
This technical support center provides guidance on the stability and storage of Imidazo[1,2-a]pyridin-8-ol to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during laboratory experiments.
Stability and Storage Data
While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes the recommended storage conditions and known incompatibilities based on the general chemical properties of imidazo[1,2-a]pyridine derivatives. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.
| Parameter | Recommendation/Incompatibility | Source |
| Storage Temperature | Store in a cool, dry place. Recommended to be kept in a refrigerator or freezer for long-term storage. | General knowledge for heterocyclic compounds |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.[1] | Safety Data Sheets for related compounds |
| Light Exposure | Protect from light to prevent potential photodegradation. | General knowledge for organic compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and amines. | Safety Data Sheets for related compounds |
| Moisture | Keep container tightly sealed to protect from moisture, as the compound may be hygroscopic. | General knowledge for heterocyclic compounds |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Question 1: I observed a change in the color of my solid this compound sample. What could be the cause and how should I proceed?
Answer: A color change in your solid sample is often an indicator of degradation or contamination.
-
Potential Causes:
-
Oxidation: Exposure to air, especially over a prolonged period, can lead to oxidation. Many nitrogen-containing heterocyclic compounds are susceptible to air oxidation.
-
Contamination: The sample may have been contaminated by incompatible substances or impurities.
-
Light Exposure: Photodegradation can occur if the sample was not stored in a light-protected container.
-
-
Recommended Actions:
-
Assess Purity: It is recommended to re-analyze the purity of the sample using an appropriate analytical method, such as HPLC or LC-MS, to determine the extent of degradation.
-
Review Storage Conditions: Ensure that the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).
-
Use a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, uncompromised sample for your experiments to ensure data accuracy.
-
Question 2: My experimental results show a lower-than-expected activity for this compound. Could this be related to its stability?
Answer: Yes, a loss of activity is a common consequence of compound degradation.
-
Potential Causes:
-
Degradation in Solution: The compound may be unstable in the solvent used for your assay, or at the experimental pH or temperature.
-
Improper Storage of Stock Solutions: Stock solutions, especially if not stored properly (e.g., at room temperature for extended periods), can degrade over time.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
-
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments from a solid sample that has been stored correctly.
-
Solution Stability Study: If you suspect instability in your assay conditions, you can perform a small-scale stability study. Incubate the compound in the assay buffer/solvent for the duration of your experiment and analyze for degradation by HPLC or LC-MS.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solutions into single-use volumes.
-
Question 3: I need to handle this compound, which is described as potentially air-sensitive. What precautions should I take?
Answer: Handling air-sensitive compounds requires specific techniques to prevent exposure to atmospheric oxygen and moisture.
-
Experimental Protocols:
-
Use of an Inert Atmosphere: Handle the solid compound in a glove box or glove bag filled with an inert gas like argon or nitrogen.
-
Schlenk Line Techniques: For solution-based manipulations, use Schlenk line techniques. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. This can be achieved by methods such as sparging with an inert gas or by the freeze-pump-thaw technique.
-
Syringe Transfers: Transfer solutions of the compound using gas-tight syringes that have been flushed with an inert gas.
-
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for long-term storage of this compound?
A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and preferably under an inert atmosphere.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable, dry, and degassed solvent. Once prepared, solutions should be stored at low temperatures. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize contamination and degradation from repeated handling and freeze-thaw cycles.
Q3: What are the signs of degradation I should look for?
A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, chemical degradation can occur without any visible changes. Therefore, it is good practice to periodically check the purity of your compound and its solutions using analytical techniques like HPLC if you suspect any instability.
Visualizations
Caption: Troubleshooting workflow for investigating compound instability.
Caption: Key factors influencing the stability of this compound.
References
Preventing degradation of Imidazo[1,2-a]pyridin-8-ol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Imidazo[1,2-a]pyridin-8-ol in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: A color change in your solution is a common indicator of degradation. This compound, being a phenolic compound, is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to light, high pH, and the presence of oxygen or metal ions.[1]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The degradation of this compound is primarily influenced by:
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pH: Phenolic compounds are generally less stable at higher (alkaline) pH.[2][3] The formation of a phenoxide ion at alkaline pH can increase the susceptibility to oxidation.
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Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.
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Light: Exposure to UV or even visible light can induce photodegradation.[4][5]
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Metal Ions: Trace metal ions in the solvent can catalyze oxidation reactions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
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Temperature: Store solutions at a low temperature (e.g., 2-8 °C or frozen at -20 °C or -80 °C).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For long-term storage, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.[7][8]
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, adding a small amount of a suitable antioxidant can help prevent oxidative degradation. Common antioxidants used in laboratory settings include:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)[9]
-
Glutathione
The choice of antioxidant will depend on the specific experimental conditions and downstream applications. It is crucial to ensure the antioxidant does not interfere with your experiment.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Despite Following Basic Storage Recommendations
| Possible Cause | Troubleshooting Step |
| High pH of the solution | The phenolic hydroxyl group is more susceptible to oxidation at higher pH.[2][3] Measure the pH of your solution. If it is neutral or alkaline, consider buffering the solution to a slightly acidic pH (e.g., pH 4-6), if compatible with your experimental design. |
| Oxygen in the solvent | Solvents can contain dissolved oxygen. Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method. |
| Contamination with metal ions | Trace metal ions can catalyze oxidation. Use high-purity solvents and consider rinsing glassware with a chelating agent solution (e.g., EDTA) followed by rinsing with high-purity water before use. |
| Photodegradation | Standard laboratory lighting can be sufficient to cause degradation over time.[4] Ensure complete protection from light at all times, not just during storage. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation during the experiment | Long experiment durations at room temperature can lead to degradation. Prepare fresh solutions before each experiment. If the experiment is lengthy, try to minimize exposure to light and air (e.g., by covering the experimental setup). |
| Variability in solution preparation | Inconsistent solution preparation can lead to varying levels of initial degradation. Standardize your solution preparation protocol, including the source and purity of the solvent, and the time taken for preparation. |
| Interaction with other components | Other components in your experimental system may be promoting degradation. Evaluate the stability of this compound in the presence of each component individually to identify any incompatibilities. |
Experimental Protocols
Protocol: General Assessment of this compound Stability in Solution
This protocol provides a framework to evaluate the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, ethanol, aqueous buffer)
- Amber vials
- Inert gas (Nitrogen or Argon)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
- Prepare a stock solution of this compound in the desired solvent.
- Divide the stock solution into several amber vials to create aliquots for different conditions.
- Baseline (T=0): Immediately analyze one aliquot to determine the initial concentration.
- Condition 1 (Control): Store one aliquot at -20°C or -80°C, protected from light.
- Condition 2 (Effect of Temperature): Store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C), protected from light.
- Condition 3 (Effect of Light): Store one aliquot at room temperature exposed to ambient light and another in the dark.
- Condition 4 (Effect of Oxygen): Prepare one aliquot with degassed solvent and store under an inert atmosphere. Compare this to an aliquot prepared with non-degassed solvent and stored under normal atmosphere.
- Time Points: Analyze the aliquots at various time points (e.g., 1, 3, 7, 14, and 30 days).
- Analysis: Quantify the remaining concentration of this compound using a suitable analytical method.
3. Data Analysis:
- Plot the concentration of this compound as a function of time for each condition.
- Calculate the degradation rate for each condition.
This data will help you determine the optimal storage and handling conditions for your specific application.
Visual Guides
Logical Workflow for Troubleshooting Degradation
Caption: A flowchart for troubleshooting common causes of degradation.
Signaling Pathway of Potential Degradation
Caption: Factors leading to the degradation of this compound.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. Antioxidant - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Imidazo[1,2-a]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[1,2-a]pyridine compound shows poor aqueous solubility. What are the initial steps I should take to address this?
A1: Addressing poor aqueous solubility in Imidazo[1,2-a]pyridine compounds typically begins with a thorough characterization of the compound's physicochemical properties. The initial steps should involve:
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Purity Assessment: Ensure the compound is of high purity, as impurities can significantly impact solubility measurements.
-
Solid-State Characterization: Analyze the solid form of your compound using techniques like X-ray powder diffraction (XRPD) to identify its crystalline or amorphous nature. Polymorphism can lead to different solubility profiles.
-
Equilibrium Solubility Determination: Measure the equilibrium solubility using a standardized method like the shake-flask method at a controlled temperature (e.g., 37 ± 1 °C) to get a baseline value.[1][2]
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pH-Solubility Profile: Determine the solubility of your compound across a range of pH values, as Imidazo[1,2-a]pyridines are often ionizable. This will help identify the pH at which solubility is maximized.
Q2: What are the most common strategies for improving the solubility of Imidazo[1,2-a]pyridine derivatives?
A2: Several strategies can be employed to enhance the solubility of these compounds. The choice of method depends on the specific chemical structure and the desired application. Common approaches include:
-
Chemical Modification: Introducing polar functional groups or disrupting molecular planarity and symmetry can significantly improve solubility.[3]
-
Salt Formation: For ionizable Imidazo[1,2-a]pyridine compounds, forming a salt can drastically increase aqueous solubility.[4][5]
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former is an effective way to enhance the solubility and dissolution rate without altering the chemical structure of the active pharmaceutical ingredient (API).[5][6][7][8][9]
-
Formulation Techniques:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[10][11]
-
Cyclodextrin Complexation: Encapsulating the poorly soluble molecule within a cyclodextrin can enhance its aqueous solubility.[5][12][13]
-
Micronization and Nanonization: Reducing the particle size of the compound increases the surface area available for dissolution.[5]
-
Q3: How does chemical modification impact the solubility of Imidazo[1,2-a]pyridine compounds?
A3: Chemical modification is a powerful tool to improve solubility. Key strategies include:
-
Introduction of Polar Groups: Adding polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties can increase the compound's affinity for water.
-
Disruption of Molecular Planarity: The fused bicyclic ring system of Imidazo[1,2-a]pyridines can lead to high lipophilicity and poor aqueous solubility.[14][15] Introducing substituents that disrupt the planarity of the molecule can reduce crystal lattice energy and improve solubility.[3]
-
Reduction of Lipophilicity: Structure-activity relationship (SAR) studies often focus on modifications that lower the calculated log P (cLogP) value, which is a measure of lipophilicity. More polar compounds with lower cLogP values are generally more soluble.[16][17]
Troubleshooting Guides
Problem: My compound is still poorly soluble after initial attempts at pH adjustment.
Solution Workflow:
Caption: Troubleshooting workflow for persistent poor solubility.
Detailed Steps:
-
Consider Chemical Modification: If synthetically feasible, consider synthesizing analogues with increased polarity or disrupted planarity. For instance, replacing a lipophilic substituent with a more hydrophilic one can be effective.[18]
-
Explore Salt Formation: If your compound has a suitable ionizable group (e.g., a basic nitrogen), attempt to form a salt with a pharmaceutically acceptable counter-ion. This can lead to a significant increase in solubility.[4]
-
Investigate Co-crystals: Co-crystallization with a highly soluble co-former can enhance the dissolution rate and apparent solubility.[7][8] Screen a variety of co-formers to find an optimal pairing.
-
Employ Formulation Techniques: If chemical modification is not an option, formulation strategies are a viable alternative. Solid dispersions with polymers like PVP or PEGs, or complexation with cyclodextrins, are commonly used to improve the solubility of poorly water-soluble drugs.[5][10]
Problem: I have successfully improved the solubility, but now my compound is unstable in solution.
Solution Workflow:
Caption: Workflow for addressing solution instability.
Detailed Steps:
-
Optimize the Formulation Buffer: The pH and composition of the buffer can significantly impact the stability of your compound. Conduct forced degradation studies at different pH values to identify the pH of maximum stability.
-
Incorporate Stabilizing Excipients: Depending on the degradation pathway (e.g., oxidation, hydrolysis), the addition of stabilizers like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can be beneficial.
-
Re-evaluate the Solid Form: An amorphous form or a specific salt/co-crystal might be more prone to degradation in solution. Characterize the solid form that precipitates from the unstable solution to understand if a conversion is occurring. It may be necessary to select a different solid form with a better balance of solubility and stability.
-
Control Storage Conditions: Protect the solution from light and store it at an appropriate temperature to minimize degradation. For oxygen-sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen can improve stability.
Data Presentation
Table 1: Solubility Enhancement of Imidazo[1,2-a]pyridine Derivatives through Chemical Modification
| Compound ID | Modification | cLogP | Thermodynamic Solubility (µM) | Fold Improvement | Reference |
| Hit B | Phenylthioether at C8 | - | < 0.1 | - | [18] |
| 2h | 4-pyridyl at C8 | - | 1.8 | >18 | [18] |
| 3d | Trifluoromethyl on phenyl | - | 0.1 | - | [18] |
| 2f | Trifluoromethoxy on phenyl | - | 1.4 | 14 | [18] |
Table 2: Impact of Formulation Strategies on Solubility
| Strategy | Example Carrier/Co-former | Typical Solubility Enhancement | Key Considerations |
| Solid Dispersion | PVP, PEG, HPMC | 10 to 100-fold | Physical stability of the amorphous form |
| Co-crystallization | Benzoic acid, Phenol | 2 to 1000-fold | Selection of an appropriate co-former |
| Cyclodextrin Complexation | β-Cyclodextrin, HP-β-CD | 5 to 200-fold | Stoichiometry of the complex |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines.[1][2][19]
Objective: To determine the equilibrium solubility of an Imidazo[1,2-a]pyridine compound in a specific medium.
Materials:
-
Imidazo[1,2-a]pyridine compound
-
Solvent medium (e.g., phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature (e.g., 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent medium. The presence of undissolved solid should be visible.
-
Seal the vials and place them in a shaker/rotator at a constant temperature (e.g., 37 °C).
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the solvent medium to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Perform the experiment in at least triplicate.
Protocol 2: Preparation of a Co-crystal by Liquid-Assisted Grinding
This is a common screening method for co-crystal formation.[20]
Objective: To screen for co-crystal formation between an Imidazo[1,2-a]pyridine API and a co-former.
Materials:
-
Imidazo[1,2-a]pyridine API
-
Co-former (e.g., a pharmaceutically acceptable carboxylic acid or phenol)
-
Mortar and pestle (agate or ceramic)
-
Grinding solvent (e.g., acetonitrile, ethanol)
-
Spatula
-
X-ray powder diffractometer (XRPD)
Procedure:
-
Weigh stoichiometric amounts of the API and co-former (e.g., 1:1 molar ratio).
-
Transfer the powders to the mortar.
-
Add a few drops of the grinding solvent to the powder mixture. The mixture should be a paste, not a slurry.
-
Grind the mixture with the pestle for a specified time (e.g., 15-30 minutes).
-
Scrape the resulting solid from the mortar and allow it to air dry.
-
Analyze the solid by XRPD to identify any new crystalline phases, which would indicate co-crystal formation. Compare the diffractogram to those of the starting materials.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This is a common laboratory-scale method for preparing solid dispersions.[10]
Objective: To prepare a solid dispersion of an Imidazo[1,2-a]pyridine compound with a hydrophilic polymer.
Materials:
-
Imidazo[1,2-a]pyridine compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Common solvent (a solvent that dissolves both the compound and the polymer, e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the Imidazo[1,2-a]pyridine compound and the polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a solid film or powder is formed on the wall of the flask.
-
Scrape the solid material from the flask.
-
Dry the material further in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid dispersion can be characterized by techniques such as DSC and XRPD to confirm its amorphous nature and then subjected to dissolution testing.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs | MDPI [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Artifacts with Imidazo[1,2-a]pyridin-8-ol
Welcome to the technical support center for researchers using Imidazo[1,2-a]pyridin-8-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential experimental artifacts. While specific data for the 8-hydroxy isomer is limited, the guidance provided here is based on the well-characterized behavior of the broader imidazo[1,2-a]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay is showing unexpected results after adding this compound. What could be the cause?
A: Imidazo[1,2-a]pyridine derivatives are known to be fluorescent.[1][2] Your compound may be causing interference in one of several ways:
-
Direct Fluorescence: The intrinsic fluorescence of this compound might be overlapping with the excitation or emission spectra of your assay's fluorophores.
-
Fluorescence Quenching: The compound could be quenching the fluorescence of your probes through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[3][4]
-
Inner Filter Effect: At higher concentrations, the compound might absorb the excitation light intended for your fluorophore or the emitted light from it.[4]
Q2: I'm observing a cellular phenotype (e.g., apoptosis, reduced proliferation) that doesn't align with the expected mechanism of action. Could this be an off-target effect?
A: Yes, this is a strong possibility. The imidazo[1,2-a]pyridine scaffold is present in many biologically active molecules, including numerous kinase inhibitors that target pathways like PI3K/Akt/mTOR.[5][6][7] Off-target effects are a common source of misleading experimental data.[8][9][10] It is crucial to validate that the observed phenotype is a direct result of on-target activity.
Q3: My compound has poor solubility in aqueous buffers. How can this affect my experiments?
A: Poor solubility is a frequent issue with heterocyclic compounds and can lead to several artifacts:[11][12][13]
-
Underestimated Potency: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to an inaccurate assessment of its potency (e.g., a higher IC50 value).
-
Compound Precipitation: The compound may precipitate out of solution during the experiment, especially after dilution from a DMSO stock, leading to high variability in your results.
-
Formation of Aggregates: Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives.[14]
Q4: Can this compound exist in different forms in solution?
A: Yes, compounds with a hydroxyl group on a pyridine-like ring, such as this compound, can potentially exhibit tautomerism.[15][16] This means it could exist in equilibrium between the enol (-ol) and keto (=O) forms. The specific tautomer present can be influenced by the solvent and pH, which in turn could affect its biological activity and physical properties.
Troubleshooting Guides
Issue 1: Potential Fluorescence Interference
If you suspect your this compound is interfering with a fluorescence-based assay, follow this troubleshooting workflow.
Caption: Workflow for diagnosing fluorescence artifacts.
To illustrate the potential for spectral overlap, the following table summarizes the fluorescence properties of several imidazo[1,2-a]pyridine derivatives. Note that the exact excitation and emission maxima for this compound may differ.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Imidazo[1,2-a]pyridine (parent) | Ethanol | - | 370.5 | 0.57 | [17] |
| 2-Phenylimidazo[1,2-a]pyridine | Ethanol | - | 374 | 0.78 | [17] |
| 3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine | Methanol | - | 378 | - | [1] |
| Derivative 12b (substituted) | Acetonitrile | ~350 | ~450 | - | [18] |
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the compound to the final assay concentration in the assay buffer.
-
Measure the absorbance spectrum of the diluted compound using a spectrophotometer from 250 nm to 700 nm to identify absorbance maxima.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. Excite the compound at its absorbance maximum and at the excitation wavelength of your assay's fluorophore. Scan the emission from the excitation wavelength +10 nm to 700 nm.
-
Compare the spectra: Overlay the absorbance and emission spectra of this compound with the excitation and emission spectra of your assay's fluorophore to identify any potential overlap.
Issue 2: Suspected Off-Target Effects
If your experimental results suggest that this compound is acting on unintended targets, use the following strategies to validate on-target effects.
Caption: Conceptual diagram of on-target vs. off-target effects.
-
Use a Structurally Unrelated Inhibitor:
-
Identify another compound with a different chemical scaffold that is known to act on your intended target.
-
Treat your cells with this second inhibitor.
-
If you observe the same phenotype as with this compound, it is more likely to be a true on-target effect.[8]
-
-
Perform a Rescue Experiment:
-
If your target is an enzyme, create a mutant version of the target that is resistant to this compound.
-
Express this resistant mutant in your cells.
-
If the phenotype induced by the compound is reversed or diminished in the cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[9]
-
-
Target Knockdown/Knockout:
-
Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target protein.
-
If the phenotype in the knockdown/knockout cells mimics the effect of the compound treatment, it supports an on-target effect.
-
Since many imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway, off-target effects on this pathway are plausible.[5][6][7] Understanding this pathway can help in designing experiments to probe for such off-target activity (e.g., by measuring the phosphorylation status of Akt or S6 kinase).
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Issue 3: Compound Solubility and Stability
Poor solubility can compromise your entire experiment. Use the following protocol to assess and mitigate this issue.
-
Visual Solubility Assessment:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serially dilute the compound into your aqueous assay buffer.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, particles) immediately after dilution and after the incubation time of your assay.
-
-
Nephelometry or Light Scattering:
-
For a more quantitative assessment, use a nephelometer or a plate reader capable of measuring light scatter to detect sub-visible precipitation.
-
-
Improving Solubility:
-
Reduce the final DMSO concentration: While keeping the compound concentration constant, try reducing the final percentage of DMSO in your assay. However, be aware that this might decrease the solubility of highly lipophilic compounds.
-
Use of Pluronic F-127: For cell-based assays, consider pre-mixing your compound with a solution of Pluronic F-127 to improve its solubility and bioavailability.
-
Sonication: Briefly sonicate your stock solution or diluted samples to help dissolve any small precipitates, but be cautious as this can also promote aggregation in some cases.[11]
-
By systematically addressing these potential artifacts, researchers can ensure the reliability and accuracy of their experimental data when working with this compound and other novel compounds.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sibran.ru [sibran.ru]
- 16. researchgate.net [researchgate.net]
- 17. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Imidazo[1,2-a]pyridin-8-ol Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during assays involving Imidazo[1,2-a]pyridin-8-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is significantly lower than expected in my kinase assay. What are the possible causes?
A1: Low fluorescence signal in a kinase assay using an this compound-based probe can stem from several factors. A primary reason could be the inhibition of the kinase itself, which is the intended purpose of many such assays. However, other factors could be at play:
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your plate reader are appropriate for the specific this compound derivative you are using.
-
Low ATP Concentration: Insufficient ATP will limit the kinase activity, leading to a weaker signal.
-
Enzyme Inactivity: The kinase may have lost activity due to improper storage or handling.
-
Probe Degradation: The fluorescent probe may have degraded. It's advisable to prepare fresh solutions.
-
Quenching: Components in your assay buffer or the test compound itself could be quenching the fluorescence.
Q2: I am observing high background fluorescence in my cell-based imaging experiment. How can I reduce it?
A2: High background fluorescence can mask the specific signal from your this compound probe. Here are some common causes and solutions:
-
Autofluorescence: Cells and media components can exhibit natural fluorescence. To mitigate this, use a phenol red-free medium and include an unstained control to determine the baseline autofluorescence.
-
Probe Concentration Too High: An excess of the fluorescent probe can lead to non-specific binding and high background. Titrate the probe concentration to find the optimal balance between signal and background.
-
Insufficient Washing: Inadequate washing after probe incubation can leave unbound probe in the well. Optimize your washing steps to ensure complete removal of unbound probe.
-
Compound Autofluorescence: The therapeutic compound you are testing might be fluorescent itself. Run a control with the compound alone to assess its contribution to the background signal.
Q3: The fluorescence of my this compound probe is shifting to a different wavelength. What does this indicate?
A3: A shift in the emission wavelength, also known as a spectral shift, can be indicative of several phenomena:
-
Environmental Sensitivity: The fluorescence of many Imidazo[1,2-a]pyridine derivatives is sensitive to the polarity of the local environment. A shift could indicate the probe is moving into a more or less polar environment, for example, by binding to a protein.
-
pH Changes: The fluorescence of this compound can be pH-dependent. A change in the pH of your assay buffer can cause a spectral shift. It is crucial to use a well-buffered system.
-
Excimer/Exciplex Formation: At high concentrations, some fluorophores can form excited-state dimers (excimers) or complexes with other molecules (exciplexes), which have different emission spectra.
Q4: My results are not reproducible between experiments. What are the likely sources of variability?
A4: Lack of reproducibility is a common issue in fluorescence assays. Consider the following potential sources of error:
-
Pipetting Inaccuracies: Small variations in the volumes of reagents, especially the enzyme or probe, can lead to significant differences in signal.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure consistent incubation temperatures.
-
Plate Reader Settings: Inconsistent gain settings or read times on the fluorescence plate reader can introduce variability.
-
Reagent Instability: Ensure all reagents, particularly the kinase and ATP, are properly stored and have not undergone freeze-thaw cycles that could reduce their activity.
Troubleshooting Guides
Issue 1: Unexpected "Turn-On" or "Turn-Off" Fluorescence in Metal Ion Sensing Assays
Some Imidazo[1,2-a]pyridine derivatives are designed as "turn-on" or "turn-off" fluorescent sensors for specific metal ions.[1] Unexpected behavior in these assays can be Troubleshot using the following guide.
| Observation | Possible Cause | Suggested Action |
| No fluorescence change upon adding the target ion. | 1. Incorrect metal ion solution. 2. Probe is not selective for the tested ion. 3. pH of the solution is outside the optimal range for binding. | 1. Verify the identity and concentration of your metal ion standard. 2. Confirm the selectivity of your probe from the literature. 3. Check and adjust the pH of your assay buffer to the recommended range. |
| Fluorescence changes with non-target ions. | 1. The probe has cross-reactivity with other ions. 2. Contamination of your buffer or water with interfering ions. | 1. Review the literature for known interferences.[1] 2. Use high-purity water and reagents. |
| Fluorescence is "on" even without the target ion. | 1. The probe has degraded or is impure. 2. The buffer is contaminated with the target metal ion. | 1. Check the purity of your probe (e.g., by NMR or mass spectrometry). 2. Run a buffer-only control to check for contamination. |
Issue 2: Inconsistent IC50 Values in Kinase Inhibition Assays
Imidazo[1,2-a]pyridine derivatives are often evaluated as kinase inhibitors.[2] Variability in the half-maximal inhibitory concentration (IC50) can be a significant issue.
| Observation | Possible Cause | Suggested Action |
| IC50 values vary significantly between plates. | 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Temperature gradients across the incubator. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate or fill them with a blank solution. 3. Ensure your incubator is properly calibrated and provides uniform temperature. |
| Steep or shallow dose-response curve. | 1. Incorrect serial dilutions of the inhibitor. 2. Assay window is too small (low signal-to-background). | 1. Carefully prepare and verify your dilution series. 2. Optimize the assay to increase the signal-to-background ratio (e.g., by increasing enzyme or substrate concentration). |
| No inhibition observed. | 1. The compound is not an inhibitor of the target kinase. 2. The compound has precipitated out of solution. 3. The enzyme concentration is too high. | 1. Confirm the activity of your compound with a positive control inhibitor. 2. Check the solubility of your compound in the assay buffer. 3. Titrate the enzyme concentration to find the optimal level for inhibition studies. |
Experimental Protocols
Protocol 1: General Fluorescence-Based Kinase Assay
This protocol outlines a general procedure for a fluorescence-based kinase assay to screen for inhibitors.
Materials:
-
Kinase of interest
-
Fluorescent peptide substrate
-
This compound test compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Stop solution (e.g., EDTA)
-
384-well, low-volume, black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in the kinase assay buffer.
-
Assay Plate Setup:
-
Negative Control (0% inhibition): Add 5 µL of assay buffer with DMSO (vehicle).
-
Positive Control (100% inhibition): Add 5 µL of a known inhibitor for the kinase.
-
Test Compound: Add 5 µL of the serially diluted test compound.
-
-
Enzyme Addition: Add 5 µL of the kinase diluted in assay buffer to all wells except the "no enzyme" control wells.
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of the fluorescent peptide substrate and ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop Reaction: Add 5 µL of the stop solution to all wells.
-
Read Plate: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.
Protocol 2: Cellular Imaging with an this compound-based Probe
This protocol provides a general workflow for imaging intracellular targets using a fluorescent this compound probe.
Materials:
-
Cells of interest
-
Cell culture medium (phenol red-free recommended)
-
This compound fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - optional
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a working solution of the this compound probe in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Washing: Remove the probe solution and wash the cells 2-3 times with PBS to remove any unbound probe.
-
Imaging:
-
Add fresh phenol red-free medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the probe.
-
-
(Optional) Fixation: If required, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
Data Presentation
Table 1: Example Data for a Kinase Inhibition Assay
| Compound Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition |
| 0 (No Inhibitor) | 15000 | 0 |
| 0.01 | 14500 | 3.3 |
| 0.1 | 12000 | 20.0 |
| 1 | 7500 | 50.0 |
| 10 | 2000 | 86.7 |
| 100 | 1500 | 90.0 |
| Positive Control | 1000 | 93.3 |
Table 2: Example Fluorescence Properties of an Imidazo[1,2-a]pyridine Derivative
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Dichloromethane | 350 | 420 | 0.65 |
| Acetonitrile | 355 | 435 | 0.50 |
| Ethanol | 360 | 450 | 0.35 |
| Water | 365 | 470 | 0.10 |
Visualizations
Caption: General experimental workflow for a fluorescence-based kinase inhibition assay.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an this compound derivative.
References
Technical Support Center: Optimizing the Imidazo[1,2-a]pyridine Scaffold
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of several marketed drugs like zolpidem and alpidem.[1][2][3][4] However, optimizing its physicochemical and pharmacokinetic properties can present several challenges. This guide addresses common issues encountered during the synthesis, functionalization, and biological evaluation of imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine derivative shows poor aqueous solubility. What strategies can I employ to improve it?
A1: Poor aqueous solubility is a common challenge with fused heterocyclic systems like imidazo[1,2-a]pyridine, which can hinder biological testing and formulation.[5] Consider the following strategies:
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can enhance aqueous solubility. For example, SAR studies on anti-mycobacterial imidazo[1,2-a]pyridine-3-carboxamides indicated that some polar compounds retained good activity.[6]
-
Utilize Salt Formation: If your compound has a basic nitrogen atom, salt formation with a pharmaceutically acceptable acid can significantly improve solubility.
-
Employ Prodrug Strategies: Masking lipophilic moieties with cleavable, polar promoieties can enhance solubility and absorption.
-
Scaffold Hopping: In some cases, exploring bioisosteric replacements for the imidazo[1,2-a]pyridine core might be necessary to fundamentally alter the physicochemical properties while retaining biological activity.
Q2: I am observing rapid metabolism of my lead compound in vitro. How can I improve its metabolic stability?
A2: Rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO), can lead to poor in vivo efficacy.[7] Here are some approaches to enhance metabolic stability:
-
Block Metabolic Hotspots: Identify the primary sites of metabolism (metabolic hotspots) through metabolite identification studies. Introducing blocking groups, such as fluorine or a methyl group, at these positions can hinder enzymatic degradation. For instance, systematic structural modifications have been used to reduce metabolism mediated by aldehyde oxidase.[7][8]
-
Introduce Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.
-
Modify Lipophilicity: Reducing the lipophilicity of your compound can sometimes decrease its affinity for metabolic enzymes.
-
Structural Optimization: A systematic structural optimization was performed on a series of STAT3 inhibitors with an imidazo[1,2-a]pyridine scaffold to improve their metabolic stability, leading to a bioactive inhibitor.[9]
Q3: My synthesis of a C3-functionalized imidazo[1,2-a]pyridine is giving low yields. What are some common pitfalls and alternative methods?
A3: The C3 position of the imidazo[1,2-a]pyridine ring is a common site for functionalization.[10][11] Low yields can result from various factors, including steric hindrance, inappropriate reaction conditions, or side reactions.
-
Troubleshooting Low Yields:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound.
-
Solvent and Temperature: Optimize the solvent and reaction temperature. Some reactions may require microwave irradiation to proceed efficiently.
-
Catalyst Choice: For cross-coupling reactions, screen different catalysts and ligands.
-
-
Alternative Synthetic Routes:
-
One-Pot Reactions: Consider one-pot, multi-component reactions which can be more efficient. For example, a one-pot synthesis of imidazo[1,2-a]pyridines from aldehydes, 2-aminopyridines, and terminal alkynes has been reported.[12]
-
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatization, avoiding the need for pre-functionalized starting materials.[13][14] Visible light-induced C-H functionalization is a modern approach for this.[13]
-
Troubleshooting Guides
Guide 1: Poor Cell Permeability in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Low activity in cell-based assays despite high potency in enzymatic assays. | Poor membrane permeability due to high polarity or excessive molecular weight. | 1. Reduce Polarity: Mask polar groups with lipophilic promoieties (prodrug approach). 2. Optimize Lipophilicity: Aim for a clogP in the range of 1-3 for optimal permeability. 3. Reduce Molecular Weight: If possible, simplify the structure by removing non-essential moieties. |
| High efflux ratio in Caco-2 permeability assays. | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Introduce Polar Groups: Carefully placed polar groups can disrupt recognition by efflux transporters. 2. Incorporate Fluorine: Strategic incorporation of fluorine atoms has been shown to reduce P-gp mediated efflux.[15] 3. Co-administration with Efflux Inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor can confirm efflux as the issue. |
Guide 2: Off-Target Toxicity Observed in Preliminary Screens
| Symptom | Possible Cause | Suggested Solution |
| Cytotoxicity observed in unrelated cell lines. | The compound may be inhibiting essential cellular processes or interacting with unintended targets. | 1. Selectivity Profiling: Screen the compound against a panel of kinases or other relevant off-targets to identify potential liabilities. 2. Structure-Toxicity Relationship Studies: Synthesize and test analogs to understand which structural features are responsible for the toxicity. For example, some imidazo[1,2-a]pyridine derivatives have shown significant cytotoxicity against certain cell lines.[5] 3. Refine the Pharmacophore: Modify the scaffold to enhance selectivity for the desired target. |
| hERG channel inhibition. | Many nitrogen-containing heterocycles have the potential to block the hERG potassium channel, leading to cardiotoxicity. | 1. Reduce Basicity: Decrease the pKa of the most basic nitrogen atom. 2. Introduce Polar Groups: Add polar groups near the basic center to reduce hERG affinity. 3. Remove Lipophilic Moieties: Reduce overall lipophilicity. |
Quantitative Data Summary
Table 1: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-tubercular Agents [6][16]
| Compound | R Group | MIC (μM) vs. Mtb H37Rv | cLogP |
| 5 | - | 0.2 | - |
| 7 | Polar group | 0.9 | 1.8 |
| 8 | Polar group | 0.4 | 2.0 |
| 15 | 7-chloro | 0.02 | - |
| 18 | 7-methyl | 0.004 | - |
Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors [17]
| Compound | Substitution at C6 | c-Met Kinase IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 16b | Pyridinyl with cyano | - | 188.5 |
| 16d | Benzonitrile | - | 106.7 |
| 16f | Benzonitrile | - | 145.0 |
| 22e | - | 3.9 | 45.0 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyridines [18]
-
A mixture of the appropriate 2-aminopyridine (1 mmol), α-bromoacetophenone (1 mmol), and anhydrous sodium bicarbonate (2 mmol) in anhydrous ethanol (10 mL) is prepared.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-arylimidazo[1,2-a]pyridine.
Protocol 2: In Vitro c-Met Kinase Assay [17]
-
The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The reaction is carried out in a 384-well plate in a final volume of 20 µL.
-
The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
The test compound, diluted in DMSO, is pre-incubated with the c-Met enzyme for 15 minutes at room temperature.
-
The reaction is initiated by the addition of ATP and the substrate (e.g., poly(Glu, Tyr) 4:1).
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The reaction is stopped by the addition of an EDTA solution containing an anti-phosphotyrosine antibody labeled with a fluorescent probe.
-
After a 30-minute incubation, the TR-FRET signal is read on a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: A generalized experimental workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.
Caption: Logical relationships in the structure-activity relationship (SAR) optimization of imidazo[1,2-a]pyridine derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine-based inhibitors.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Imidazo[1,2-a]pyridin-8-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The primary and most direct precursor for the synthesis of this compound and its derivatives is 2-amino-3-hydroxypyridine. This starting material contains the necessary pyridine ring with an amino group and a hydroxyl group at the correct positions for the subsequent cyclization to form the fused imidazole ring.
Q2: What are the primary synthetic routes to consider for scaling up the production of this compound?
There are two main strategies for the synthesis of this compound suitable for scale-up:
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Direct Cyclization: This involves the reaction of 2-amino-3-hydroxypyridine with a two-carbon synthon, such as chloroacetaldehyde or a bromoacetyl derivative. This is a common and straightforward method for constructing the imidazo[1,2-a]pyridine core.
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Two-Step Synthesis via a Carboxylic Acid Intermediate: This route involves an initial cyclization of 2-amino-3-hydroxypyridine with a pyruvate derivative (e.g., bromopyruvic acid) to form 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, followed by a decarboxylation step to yield the final product. This can sometimes offer advantages in terms of purification and handling of intermediates.
Q3: Are there any "green" or more environmentally friendly synthesis options available?
Yes, several approaches align with the principles of green chemistry. For the broader class of imidazo[1,2-a]pyridines, methods have been developed that utilize water as a solvent, employ copper-catalyzed reactions with air as the oxidant, or use catalyst-free conditions.[1] When scaling up, consider replacing hazardous organic solvents with greener alternatives and explore catalyst systems that are efficient and easily removable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For cyclization reactions of this type, temperatures around 80°C are often effective.[1] - Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to oxidation. - Evaluate different purification techniques such as recrystallization or column chromatography with various solvent systems. |
| Formation of Side Products | - Self-polymerization of the aldehyde reagent. - Formation of regioisomers if the starting aminopyridine is not pure. - Over-alkylation or other secondary reactions. | - Add the aldehyde reagent portion-wise to the reaction mixture to maintain a low concentration. - Ensure the purity of the 2-amino-3-hydroxypyridine starting material. - Carefully control the stoichiometry of the reactants. |
| Difficulty in Product Isolation/Purification | - The product may be highly polar due to the hydroxyl group, leading to poor extraction from aqueous media. - The product may be a salt, depending on the reaction conditions. - Co-elution with impurities during chromatography. | - Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form for better extraction into organic solvents. - Consider using a different extraction solvent or a continuous extraction method. - For chromatography, experiment with different solvent gradients and stationary phases. A polar stationary phase might be beneficial. - Recrystallization from a suitable solvent system can be an effective purification method for solid products. |
| Inconsistent Results on a Larger Scale | - Inefficient heat transfer in larger reaction vessels. - Poor mixing. - Exothermic reactions becoming difficult to control. | - Use a jacketed reactor with precise temperature control. - Employ an appropriate overhead stirrer to ensure efficient mixing. - For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually. |
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid
This protocol is based on the synthesis of a key intermediate that can potentially be decarboxylated to yield this compound.[2]
Materials:
-
2-Aminopyridin-3-ol
-
Bromopyruvic acid
-
Anhydrous Methanol
Procedure:
-
Suspend 2-aminopyridin-3-ol (1.0 eq) in anhydrous methanol.
-
Add bromopyruvic acid (1.0 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, the product precipitates from the solution.
-
Isolate the solid product by filtration.
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Wash the solid with cold methanol and dry under vacuum.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2-Aminopyridin-3-ol | 1.0 | Anhydrous Methanol | Room Temp. | Not specified | 39% | [2] |
| Bromopyruvic acid | 1.0 |
Protocol 2: General Synthesis of Iodoimidazo[1,2-a]pyridines (Adaptable for Hydroxylated Analogues)
This protocol describes the synthesis of iodo-substituted imidazo[1,2-a]pyridines and can be adapted for the synthesis of the unsubstituted 8-hydroxy analogue by using 2-amino-3-hydroxypyridine and chloroacetaldehyde.
Materials:
-
Iodo-2-aminopyridine (or 2-amino-3-hydroxypyridine)
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Chloroacetaldehyde (typically as an aqueous solution)
-
Ethanol
Procedure:
-
Dissolve the corresponding 2-aminopyridine derivative (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.0-1.2 eq) to the solution.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Quantitative Data for Iodo-substituted Analogues:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield | Reference |
| Iodo-2-aminopyridines | 1.0 | Ethanol | Reflux | Not specified | 84-91% | |
| Chloroacetaldehyde | 1.0-1.2 |
Visualizations
References
Validation & Comparative
A Comparative Guide to Hydroxylated Imidazo[1,2-a]pyridine Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Imidazo[1,2-a]pyridin-8-ol and its Positional Isomers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Hydroxylation of this scaffold can significantly influence its physicochemical properties and biological activity, making the position of the hydroxyl group a critical factor in drug design. This guide provides a comparative overview of this compound and its other hydroxylated isomers, summarizing available data on their synthesis, physicochemical characteristics, and biological activities to aid researchers in drug discovery and development.
Synthesis of Hydroxylated Imidazo[1,2-a]pyridines
The synthesis of hydroxylated imidazo[1,2-a]pyridines generally follows established methods for the construction of the core scaffold, primarily through the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone.[3][4][5] The hydroxyl group can either be present on the starting 2-aminopyridine precursor or introduced at a later stage through functional group manipulation.
A general synthetic approach involves the reaction of a hydroxylated 2-aminopyridine with a suitable α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, followed by cyclization.[3][4][5] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the preparation of imidazo[1,2-a]pyridine derivatives.
General Synthetic Workflow:
Caption: General workflow for the synthesis of hydroxylated imidazo[1,2-a]pyridines.
While this general scheme is applicable, specific reaction conditions may need to be optimized for each isomer to achieve desired yields and purity.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of Hydroxylated Imidazo[1,2-a]pyridine Isomers
| Property | Imidazo[1,2-a]pyridin-5-ol | Imidazo[1,2-a]pyridin-6-ol | Imidazo[1,2-a]pyridin-7-ol | This compound |
| Molecular Formula | C₇H₆N₂O | C₇H₆N₂O | C₇H₆N₂O | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol | 134.14 g/mol | 134.14 g/mol | 134.14 g/mol |
| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
| logP (calculated) | 1.04 (ChemDraw) | 1.04 (ChemDraw) | 0.87 (ChemDraw) | 0.87 (ChemDraw) |
Note: The lack of experimental data highlights a significant gap in the current literature. The calculated logP values suggest slight differences in lipophilicity among the isomers.
Biological Activities and Structure-Activity Relationship (SAR)
The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The position of substituents on the pyridine ring is known to play a crucial role in modulating this activity.
While direct comparative biological data for the hydroxylated isomers is scarce, studies on related substituted imidazo[1,2-a]pyridines provide valuable insights into the structure-activity relationship (SAR). For instance, substitutions at the 6-position have been shown to be important for anticancer activity. It is hypothesized that the position of the hydroxyl group will influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Potential Signaling Pathways:
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Potential signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.
Further research is needed to elucidate which specific pathways are modulated by each hydroxylated isomer and to what extent.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for key experiments.
General Synthesis of Hydroxylated Imidazo[1,2-a]pyridines
Materials:
-
Appropriately hydroxylated 2-aminopyridine (1.0 mmol)
-
α-Halo ketone (e.g., bromoacetaldehyde) (1.1 mmol)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., NaHCO₃) (optional)
Procedure:
-
Dissolve the hydroxylated 2-aminopyridine in the chosen solvent.
-
Add the α-halo ketone to the solution.
-
If necessary, add a base to neutralize the generated acid.
-
Heat the reaction mixture under reflux for a specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
In Vitro Anticancer Activity (MTT Assay)
Workflow for MTT Assay:
Caption: A typical workflow for assessing cell viability using the MTT assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
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Treat the cells with serial dilutions of the hydroxylated imidazo[1,2-a]pyridine isomers for 48 or 72 hours.
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This guide consolidates the currently available, though limited, information on this compound and its hydroxylated isomers. The imidazo[1,2-a]pyridine scaffold holds significant promise in drug discovery, and understanding the impact of hydroxyl substitution is crucial for the rational design of new therapeutic agents.
A significant knowledge gap exists regarding the direct comparison of the physicochemical and biological properties of these isomers. Future research should focus on the systematic synthesis and parallel evaluation of Imidazo[1,2-a]pyridin-5-ol, -6-ol, -7-ol, and -8-ol. Such studies would provide invaluable data for establishing a clear structure-activity relationship and guide the development of more potent and selective drug candidates based on this versatile scaffold.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
Validating the Biological Activity of Imidazo[1,2-a]pyridin-8-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Imidazo[1,2-a]pyridin-8-ol, leveraging experimental data from closely related and representative Imidazo[1,2-a]pyridine derivatives. While specific data for the 8-hydroxy substituted compound is limited in publicly available literature, the extensive research on the Imidazo[1,2-a]pyridine scaffold allows for a robust validation of its potential biological activities. This document summarizes key findings, presents comparative data, and provides detailed experimental protocols to guide further research and drug development efforts.
The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold known for a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] Numerous derivatives have been synthesized and evaluated, revealing their potential to modulate key cellular signaling pathways implicated in various diseases.[4][5][6]
Comparative Analysis of Biological Activity
The primary biological activity associated with the Imidazo[1,2-a]pyridine scaffold is its potent anticancer efficacy. This is often attributed to the inhibition of critical protein kinases involved in cell growth, proliferation, and survival. This guide will focus on the anticancer properties, particularly the inhibition of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are frequently dysregulated in cancer.[1][4]
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target/Pathway | Cell Line | IC50 (µM) | Reference |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3Kα | - | 0.67 | [7] |
| Thiazole derivative of the above | PI3Kα | A375 (Melanoma) | 0.14 | [7] |
| Thiazole derivative of the above | HeLa (Cervical Cancer) | 0.21 | [7] | |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | Microtubule Polymerization | A549 (Lung Cancer) | 2.8 | [8] |
| 2, 6, 8-substituted Imidazo[1,2-a]pyridine (Compound 35) | PI3Kα | T47D (Breast Cancer) | 7.9 | [9] |
| 2, 6, 8-substituted Imidazo[1,2-a]pyridine (Compound 35) | MCF-7 (Breast Cancer) | 9.4 | [9] | |
| Novel Imidazo[1,2-a]pyridine (Compound 6) | Akt/mTOR Pathway | A375 (Melanoma) | Not specified | [10] |
| Imidazo[1,2-a]pyridinecarboxamide (Compound 15) | M. tuberculosis H37Rv | - | 0.10-0.19 | [11] |
| Imidazo[1,2-a]pyridinecarboxamide (Compound 16) | M. tuberculosis H37Rv | - | 0.10-0.19 | [11] |
| Azo-linked imidazo[1,2-a]pyridine (4e) | E. coli CTXM | 0.5-0.7 mg/mL | [12] | |
| Azo-linked imidazo[1,2-a]pyridine (4e) | K. pneumoniae NDM | 0.5-0.7 mg/mL | [12] |
Note: This table presents a selection of data from various sources to illustrate the potential activity of the Imidazo[1,2-a]pyridine scaffold. The specific activity of this compound may vary.
Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. Below are diagrams illustrating the putative mechanisms of action.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with potent inhibitory activity against various protein kinases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of representative Imidazo[1,2-a]pyridine derivatives against a panel of kinases, alongside detailed experimental protocols for assessing kinase inhibitor specificity.
Quantitative Cross-Reactivity Data
The following tables summarize the in vitro kinase inhibitory activity of selected Imidazo[1,2-a]pyridine derivatives. These compounds, while not Imidazo[1,2-a]pyridin-8-ol itself, are close analogs and serve as valuable examples of the scaffold's potential for potent and selective kinase inhibition. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Kinase Selectivity Profile of a 2,6,8-substituted Imidazo[1,2-a]pyridine Derivative (Compound 35)
This compound was identified as a potent PI3Kα inhibitor.[1]
| Kinase Target | IC50 (nM) |
| PI3Kα | 150 |
| Further panel data not publicly available | - |
Table 2: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitor (Compound 40f)
This compound demonstrates high selectivity for Aurora-A kinase.[2]
| Kinase Target | IC50 (µM) | % Inhibition at 1 µM |
| Aurora-A | 0.015 | - |
| Aurora-B | 3.05 | - |
| VEGFR1 | - | >80% |
| Other kinases in a 50-kinase panel | - | <80% |
Table 3: Kinase Selectivity of an Imidazo[1,2-a]pyridine Derivative Against CDKs
This table highlights the selectivity of a specific derivative for Cyclin-Dependent Kinases (CDKs).[3]
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | Specific value not provided, but potent inhibition noted |
| CDK4/Cyclin D1 | Specific value not provided, but potent inhibition noted |
Experimental Protocols
A comprehensive assessment of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. Below is a detailed, generalized protocol for in vitro kinase selectivity profiling, a common method used to determine the cross-reactivity of compounds like this compound.
In Vitro Kinase Selectivity Profiling using a Radiometric Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinases (a broad panel is recommended)
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add the diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate. Initiate the kinase reaction by adding a solution of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution that will precipitate the substrate or by spotting the reaction mixture onto a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate a key signaling pathway and the workflow for assessing kinase inhibitor cross-reactivity.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: Kinase Inhibitor Cross-Reactivity Workflow.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Imidazo[1,2-a]pyridin-8-ol Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of various protein kinases.[1][2][3][4] This guide provides a comparative analysis of a representative Imidazo[1,2-a]pyridin-8-ol derivative against established kinase inhibitors, offering a framework for evaluating its potential in drug discovery. The data presented herein is a synthesized representation from publicly available literature on imidazo[1,2-a]pyridine derivatives to illustrate the benchmarking process.
Comparative Kinase Inhibition Profile
To provide a clear comparison, the inhibitory activity of a representative this compound derivative is benchmarked against well-characterized inhibitors of Src and VEGFR2, two important kinases in cancer signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivative | Src | 50 |
| VEGFR2 | 75 | |
| Dasatinib | Src | <1 |
| Bcr-Abl | <1 | |
| Bosutinib | Src | 1.2 |
| Abl | 1 | |
| Saracatinib | Src | 2.7 |
| Sunitinib | VEGFR2 | 80 |
| PDGFRβ | 2 | |
| Sorafenib | VEGFR2 | 90 |
| BRAF | 22 |
Note: The IC50 values for the this compound Derivative are representative values based on published data for this class of compounds. The IC50 values for the known inhibitors are sourced from publicly available data.[5][6][7]
Kinase Selectivity
Selectivity is a critical parameter for a kinase inhibitor, as off-target effects can lead to toxicity. The following table provides a qualitative selectivity profile for the benchmarked compounds.
| Compound | Selectivity Profile |
| This compound Derivative | Moderately selective for Src family kinases and VEGFR2. |
| Dasatinib | Multi-targeted inhibitor of Src family kinases and Bcr-Abl.[8][9] |
| Bosutinib | Dual Src/Abl inhibitor.[7][10] |
| Saracatinib | Potent and selective Src family inhibitor.[6][11] |
| Sunitinib | Multi-targeted inhibitor of VEGFR, PDGFR, c-KIT, and others.[5][12] |
| Sorafenib | Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[12] |
Experimental Protocols
A standardized biochemical kinase inhibition assay is crucial for generating reliable and comparable data. Below is a detailed protocol for a luminescence-based kinase assay, a common method for determining inhibitor potency.
Luminescence-Based Kinase Inhibition Assay Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human kinase enzyme (e.g., Src, VEGFR2)
-
Kinase-specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (this compound derivative and known inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. To determine the baseline for 100% inhibition, prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. Gently mix the plate on a plate shaker.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed. Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Signaling Pathway
Caption: A simplified signaling pathway involving receptor tyrosine kinases (RTKs) like VEGFR2 and non-receptor tyrosine kinases like Src.
Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Comparative Analysis Logic
Caption: Logical flow for the comparative analysis of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src inhibitor - Wikipedia [en.wikipedia.org]
- 11. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of Imidazo[1,2-a]pyridine Derivatives: An In Vitro Anticancer Perspective
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with a multitude of its derivatives demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an objective, data-driven comparison of the in vitro performance of several key imidazo[1,2-a]pyridine derivatives, supported by experimental data to aid in the identification of promising lead compounds for further development.
Comparative Cytotoxicity Analysis
The in vitro anticancer efficacy of novel compounds is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, offering a direct comparison of their potency.
| Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Compound 6 | A375 | Melanoma | 9.7[1][2] |
| WM115 | Melanoma | <12[1][2] | |
| HeLa | Cervical Cancer | 35.0[1][2] | |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11[2][3] |
| HepG2 | Hepatocellular Carcinoma | 13[2][3] | |
| MCF-7 | Breast Carcinoma | 11[2][3] | |
| A375 | Melanoma | 11[2][3] | |
| Compound 13k | HCC827 | Non-small cell lung cancer | 0.09 - 0.43 (across various cell lines)[4] |
| Compound 22e | EBC-1 | c-Met addicted lung cancer | 0.045 |
| Compound I-11 | NCI-H358 | KRAS G12C-mutated lung cancer | Potent activity reported |
| IP-5 | HCC1937 | Breast Cancer | 45[5][6] |
| IP-6 | HCC1937 | Breast Cancer | 47.7[2][5] |
| IP-7 | HCC1937 | Breast Cancer | 79.6[5] |
| HB9 | A549 | Lung Cancer | 50.56[7] |
| HB10 | HepG2 | Liver Carcinoma | 51.52[7] |
| MBM-55 | - | - | Nek2 IC50 = 1.0 nM[8] |
Unraveling the Mechanism of Action: The PI3K/Akt/mTOR Pathway
Several studies indicate that a significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4][5] One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade.
The diagram below illustrates the inhibitory action of certain imidazo[1,2-a]pyridine derivatives on this critical signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments frequently cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Workflow Diagram:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine derivatives. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 48 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability against the concentration of the compound.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action, such as the inhibition of signaling pathway components.
Detailed Protocol:
-
Cell Lysis: After treatment with the imidazo[1,2-a]pyridine derivatives, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Caspase-9) overnight at 4°C.[1]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Analysis: The relative expression level of the proteins is quantified and normalized to a loading control like β-actin or GAPDH.[1]
This guide provides a foundational comparison of imidazo[1,2-a]pyridine derivatives based on available in vitro data. Further in vivo studies are essential to validate these findings and to assess the therapeutic potential of these promising compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Imidazo[1,2-a]pyridin-8-ol: A Comparative Analysis with Leading Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the presumed mechanism of action of Imidazo[1,2-a]pyridin-8-ol with two well-characterized kinase inhibitors, BEZ235 (Dactolisib) and GDC-0941 (Pictilisib). This analysis is intended for researchers, scientists, and drug development professionals interested in the landscape of PI3K/AKT/mTOR pathway inhibitors.
While direct experimental data for this compound is not extensively available in public literature, its mechanism of action is inferred from numerous studies on the broader class of Imidazo[1,2-a]pyridine derivatives. These compounds are widely recognized for their anticancer properties, primarily attributed to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Mechanism of Action: A Tale of Three Inhibitors
Imidazo[1,2-a]pyridine derivatives typically function as ATP-competitive inhibitors of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream targets, leading to the suppression of the entire signaling cascade. This ultimately results in the induction of cell cycle arrest and apoptosis in cancer cells.
BEZ235 (Dactolisib) is a dual pan-Class I PI3K and mTOR kinase inhibitor. It potently inhibits p110α/γ/δ isoforms of PI3K and both mTORC1 and mTORC2 complexes.
GDC-0941 (Pictilisib) is a potent and selective inhibitor of Class I PI3K isoforms (p110α/δ/β/γ), with significantly less activity against mTOR.
The following sections provide a detailed comparison of these compounds based on available experimental data.
Quantitative Performance Comparison
The inhibitory activities of Imidazo[1,2-a]pyridine derivatives, BEZ235, and GDC-0941 against various kinases and cancer cell lines are summarized below. It is important to note that the data for Imidazo[1,2-a]pyridine derivatives represents a range of values reported for different analogs, as specific data for the 8-ol variant is not available.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | PI3Kα | Varies | |
| mTOR | Varies | ||
| BEZ235 (Dactolisib) | p110α | 4 | [1][2] |
| p110γ | 5 | [1][2] | |
| p110δ | 7 | [1][2] | |
| p110β | 75 | [1][2] | |
| mTOR | 20.7 | [1][2] | |
| GDC-0941 (Pictilisib) | p110α | 3 | [3][4] |
| p110δ | 3 | [3][4] | |
| p110β | 33 | [5] | |
| p110γ | 75 | [5] |
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Various Imidazo[1,2-a]pyridine Derivatives | A375 (Melanoma) | 9.7 | [6] |
| HeLa (Cervical Cancer) | 10.89 | [6] | |
| MCF-7 (Breast Cancer) | 2.35 | [6] | |
| HCC1937 (Breast Cancer) | 45 | [7] | |
| A549 (Lung Cancer) | 50.56 | [8] | |
| HepG2 (Liver Cancer) | 51.52 | [8] | |
| BEZ235 (Dactolisib) | K562 (Leukemia) | 0.37 | [9] |
| T24R2 (Bladder Cancer) | 37.47 | [10] | |
| HCT116 (Colon Cancer) | 0.012 | [1] | |
| GDC-0941 (Pictilisib) | U87MG (Glioblastoma) | 0.95 | [4] |
| A2780 (Ovarian Cancer) | 0.14 | [4] | |
| PC3 (Prostate Cancer) | 0.28 | [4] | |
| MDA-MB-361 (Breast Cancer) | 0.72 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Potential: A Comparative Guide to Imidazo[1,2-a]pyridin-8-ol Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Imidazo[1,2-a]pyridin-8-ol derivatives against alternative compounds, supported by experimental data and detailed methodologies. The core of this class of nitrogen-based heterocyclic compounds demonstrates a wide spectrum of biological activities, showing promise in therapeutic areas ranging from cancer to neurodegenerative diseases and inflammation.
Imidazo[1,2-a]pyridine derivatives have emerged as a significant scaffold in medicinal chemistry due to their versatile therapeutic potential.[1][2][3][4] Their efficacy has been demonstrated in various preclinical studies, targeting a range of molecular pathways. This guide synthesizes the available in vivo data to facilitate a clear comparison of their performance.
Anti-Cancer Efficacy
Imidazo[1,2-a]pyridine derivatives have shown notable anti-cancer effects by inhibiting key molecular mechanisms such as the PI3K/Akt pathway, tubulin polymerization, and specific kinases like CENP-E and c-Met.[5][6]
A significant in vivo study demonstrated that an unspecified imidazo[1,2-a]pyridine derivative at a dose of 50 mg/kg markedly inhibited the growth of HeLa human cervical tumor xenografts in mice.[7] Another novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been investigated for its anti-inflammatory and anti-cancer properties, particularly in breast and ovarian cancer cell lines.[8][9] When co-administered with curcumin, MIA exhibited enhanced cytotoxic effects.[9]
For comparison, Cisplatin, a standard but highly toxic chemotherapeutic agent, is often used as a benchmark in anti-cancer studies.[10]
Comparative Efficacy Data: Anti-Cancer
| Compound/Derivative | Dose | Animal Model | Cancer Type | Efficacy | Alternative(s) |
| Imidazo[1,2-a]pyridine derivative | 50 mg/kg | Mice | HeLa human cervical tumor xenografts | Significant tumor growth inhibition[7] | Cisplatin[10] |
| MIA (in combination with Curcumin) | Not specified in vivo | --- | Breast and ovarian cancer cells (in vitro) | Reduced cell viability[9] | Curcumin alone, MIA alone |
Analgesic and Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine derivatives have been designed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in inflammation and pain pathways.[11]
One of the most potent derivatives, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j ), exhibited notable analgesic activity with an ED50 value of 12.38 mg/kg.[11] The anti-inflammatory effects of these compounds are often mediated through the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[8]
Celecoxib is a well-established COX-2 inhibitor and serves as a relevant comparator for these derivatives.
Comparative Efficacy Data: Analgesic
| Compound/Derivative | ED50 | In Vivo Assay | Mechanism of Action | Alternative(s) |
| Compound 5j | 12.38 mg/kg[11] | Writhing test (analgesic) | COX-2 Inhibition[11] | Celecoxib |
Detailed Experimental Protocols
HeLa Xenograft Model for Anti-Cancer Efficacy:
-
Cell Line: HeLa human cervical cancer cells.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure: HeLa cells are cultured and then subcutaneously injected into the flank of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment: The imidazo[1,2-a]pyridine derivative (e.g., 50 mg/kg) is administered, often intraperitoneally or orally, on a defined schedule. The control group receives a vehicle.
-
Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Writhing Test for Analgesic Activity:
-
Animal Model: Mice.
-
Procedure: Mice are pre-treated with the test compound (e.g., compound 5j ) or a vehicle. After a set period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.
-
Efficacy Measurement: The number of writhes (a specific stretching posture) is counted for a defined period. A reduction in the number of writhes compared to the control group indicates analgesic activity. The ED50, the dose at which the compound produces 50% of its maximal effect, is then calculated.
Cell Viability (MTT) Assay:
-
Procedure: Cancer cells (e.g., MDA-MB-231 and SKOV3) are seeded in 96-well plates and treated with the test compounds (e.g., MIA, curcumin, or their combination) at various concentrations.
-
Measurement: After a specific incubation period, MTT reagent is added to the wells. Viable cells with active mitochondria reduce the MTT to formazan, which has a purple color. The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.
Western Blot Analysis:
-
Procedure: Cells are treated with the compound of interest. After treatment, cells are lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
Measurement: The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, p-mTOR, p53, p21, BAX, Bcl-2).[7][9] After washing, the membrane is incubated with a secondary antibody linked to an enzyme that allows for detection via chemiluminescence or fluorescence.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific signaling pathways.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 10. WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity - Google Patents [patents.google.com]
- 11. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
A Comparative Safety Analysis of Imidazo[1,2-a]pyridine Derivatives
The Imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including hypnotic, anxiolytic, anticancer, antiparasitic, and anti-inflammatory effects. However, the safety profile of these compounds can vary significantly based on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative overview of the safety profiles of different Imidazo[1,2-a]pyridine derivatives, supported by preclinical toxicological data and an examination of the adverse effects of clinically used drugs from this class.
In Vitro Cytotoxicity
The cytotoxic potential of Imidazo[1,2-a]pyridine derivatives is a key indicator of their potential for off-target effects and therapeutic index. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Therapeutic Area of Interest |
| Anticancer Agents | |||
| IP-5 | HCC1937 | 45 | Breast Cancer |
| IP-6 | HCC1937 | 47.7 | Breast Cancer |
| IP-7 | HCC1937 | 79.6 | Breast Cancer |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | Melanoma, Cervical Cancer |
| WM115 (Melanoma) | |||
| HeLa (Cervical) | |||
| Copper-imidazo[1,2-a]pyridines | HL-60, K562 | 1.9 - 6 | Leukemia |
| Antiparasitic Agents | |||
| Various Derivatives | Not Specified | Data Not Available | Trichomoniasis, Amoebiasis |
| Antituberculosis Agents | |||
| Q203 | SH-SY5Y, HEK293, HepG2 | >10 | Tuberculosis |
In Vivo Acute Toxicity
Acute toxicity studies in animal models, typically rodents, are essential for determining the median lethal dose (LD50), which provides a measure of the short-term toxic potential of a compound.
| Compound | Animal Model | LD50 (g/kg b.w.) | Key Observations |
| Antiparasitic IMPYs | |||
| 1a | Mouse | 3.175 | Less toxic than 2a and 2b. |
| 1b | Mouse | >4.000 | Less toxic than 1a. Nitro group at C-3 decreases toxicity. |
| 2a | Mouse | 0.794 | More toxic than 1a and 1b. Carbonitrile at C-2 increases toxicity. |
| 2b | Mouse | 1.606 | Less toxic than 2a. Nitro group at C-3 decreases toxicity. |
| 3a | Mouse | >2.000 | Midpoint of toxicity compared to other tested IMPYs. |
| 3b | Mouse | >2.000 | Midpoint of toxicity compared to other tested IMPYs. |
| 4 | Mouse | 1 | Midpoint of toxicity compared to other tested IMPYs. |
| Anticancer IMPYs | |||
| IG-01-008 | Wistar Rat | ≥ 1000 mg/kg | Significant toxicity, hepatic damage, and cholestasis. |
| IG-01-009 | Wistar Rat | ≥ 1000 mg/kg | Significant toxicity, hepatic damage, and cholestasis. |
Adverse Effects of Clinically Used Imidazo[1,2-a]pyridines
Zolpidem and Alpidem are two well-known drugs based on the Imidazo[1,2-a]pyridine scaffold. Their safety profiles have been extensively studied and provide valuable insights into the potential adverse effects of this class of compounds.
Zolpidem (Hypnotic Agent)
-
Common Side Effects: Headache, drowsiness, dizziness, diarrhea, and a "drugged feeling".[1]
-
Less Common but Serious Side Effects:
-
Neuropsychiatric Effects: Hallucinations, delirium, amnesia, sleepwalking (somnambulism), and nocturnal eating.[2]
-
Complex Sleep Behaviors: Performing activities while not fully awake, such as driving or making phone calls.[1]
-
Allergic Reactions: Rash, hives, and swelling of the face, tongue, or throat.[3][4]
-
-
Risk Factors for Adverse Effects: Female gender, higher doses, low serum albumin, and co-administration with cytochrome P450 inhibitors can increase zolpidem serum concentrations and the risk of adverse reactions.[2]
Alpidem (Anxiolytic Agent - Withdrawn from Market)
-
Reported Side Effects: Sedation, fatigue, dizziness, and headache.[5]
-
Reason for Withdrawal: Alpidem was withdrawn from the market due to reports of severe liver toxicity, including liver failure.[5] This highlights the potential for idiosyncratic hepatotoxicity within this chemical class.
Signaling Pathways in Imidazo[1,2-a]pyridine-Induced Cytotoxicity
Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of certain Imidazo[1,2-a]pyridine derivatives, particularly in the context of cancer therapy. A common pathway involves the inhibition of pro-survival signaling and the induction of apoptosis (programmed cell death).
Caption: Signaling pathway of Imidazo[1,2-a]pyridine-induced apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are summaries of key experimental protocols used to assess the safety of Imidazo[1,2-a]pyridine derivatives.
Acute Oral Toxicity Study (Following OECD Guideline 420)
This protocol is designed to assess the acute toxic effects of a single oral dose of a substance.
Caption: Workflow for an acute oral toxicity study.
Procedure:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are acclimatized to laboratory conditions for at least 5 days.
-
Dosing: A single oral dose of the test compound is administered to the animals. The starting dose is selected based on available information, and subsequent doses are adjusted based on the observed toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Imidazo[1,2-a]pyridine derivative for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
DNA Fragmentation Assay
This assay is used to detect one of the hallmarks of apoptosis: the cleavage of genomic DNA into internucleosomal fragments.
Caption: Workflow for a DNA fragmentation assay.
Procedure:
-
Cell Lysis: Cells are treated with the test compound to induce apoptosis. The cells are then lysed to release their contents, including DNA.
-
DNA Extraction: The DNA is extracted and purified from the cell lysate.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by size using an electric field.
-
Visualization: The DNA fragments are visualized, typically by staining with a fluorescent dye (e.g., ethidium bromide) and viewing under UV light. A characteristic "ladder" of DNA fragments of different sizes is indicative of apoptosis.
Conclusion
The safety profile of Imidazo[1,2-a]pyridine derivatives is highly dependent on their substitution patterns. While the core scaffold is a versatile platform for drug discovery, careful toxicological evaluation is paramount. Key takeaways include:
-
Structure-Toxicity Relationship: The nature of substituents at the C-2 and C-3 positions can significantly influence acute toxicity. For instance, a carbonitrile moiety at C-2 may increase toxicity, while a nitro group at C-3 may decrease it.[6]
-
Potential for Organ Toxicity: Certain derivatives have shown the potential for hepatic damage, as evidenced by the preclinical data on some anticancer agents and the clinical experience with Alpidem.[5]
-
Neuropsychiatric Effects: Clinically used Imidazo[1,2-a]pyridines that act on the central nervous system, such as zolpidem, can have a range of neuropsychiatric side effects.[1][2]
-
Mechanism of Cytotoxicity: For many anticancer Imidazo[1,2-a]pyridines, cytotoxicity is mediated through the induction of apoptosis via established signaling pathways.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. Adverse Reactions to Zolpidem: Case Reports and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buzzrx.com [buzzrx.com]
- 4. Zolpidem (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Alpidem - Wikipedia [en.wikipedia.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Therapeutic Potential of Imidazo[1,2-a]pyridines: A Comparative Review of Biological Effects
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological effects of Imidazo[1,2-a]pyridin-8-ol and its analogous derivatives, with a focus on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this review aims to facilitate further research and drug discovery efforts in this promising area.
While direct experimental data on this compound is limited in the current literature, a comprehensive analysis of its structurally related analogs provides significant insights into its potential biological activities. This review synthesizes findings on various imidazo[1,2-a]pyridine derivatives, offering a comparative framework to extrapolate the potential effects of the 8-hydroxy substitution.
Anticancer Activity: A Comparative Analysis
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative effects are often attributed to their ability to interfere with key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3-benzylimidazo[1,2- a]pyridine-2-yl)-2-chloro-6-methoxyquinoline (8) | HeLa (Cervical) | 0.34 | [1] |
| MDA-MB-231 (Breast) | 0.32 | [1] | |
| ACHN (Renal) | 0.39 | [1] | |
| HCT-15 (Colon) | 0.31 | [1] | |
| 2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2- a]pyridine-2-yl)-quinoline (12) | HeLa (Cervical) | 0.35 | [1] |
| MDA-MB-231 (Breast) | 0.29 | [1] | |
| ACHN (Renal) | 0.34 | [1] | |
| HCT-15 (Colon) | 0.30 | [1] | |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung) | 2.8 ± 0.02 | [2] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827 (Lung) | 0.09 | [3] |
| A549 (Lung) | 0.23 | [3] | |
| SH-SY5Y (Neuroblastoma) | 0.43 | [3] | |
| HEL (Leukemia) | 0.15 | [3] | |
| MCF-7 (Breast) | 0.18 | [3] | |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | MDA-MB-231 (Breast) | Reduced cell viability | [4][5] |
| SKOV3 (Ovarian) | Reduced cell viability | [4][5] |
Anti-inflammatory Effects: Modulating Key Signaling Pathways
Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the STAT3/NF-κB and PI3K/Akt/mTOR signaling pathways. These pathways are critical regulators of inflammatory responses and are often dysregulated in various diseases, including cancer.
Modulation of the STAT3/NF-κB Signaling Pathway
The derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[4][5] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.
Caption: MIA inhibits the STAT3/NF-κB pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Other imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
To ensure the reproducibility and further investigation of the reported biological effects, detailed experimental methodologies are crucial.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with specific primary antibodies against the target proteins (e.g., p-STAT3, IκBα, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow.
Concluding Remarks and Future Directions
The reviewed literature strongly suggests that the imidazo[1,2-a]pyridine scaffold is a highly promising framework for the development of novel anticancer and anti-inflammatory agents. While direct data on this compound is not yet available, the potent activities of its analogs, particularly those with substitutions at the 8-position (e.g., 8-methyl), provide a strong rationale for its synthesis and biological evaluation.
Future research should focus on:
-
Synthesis and Biological Screening of this compound: To directly assess its anticancer and anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) Studies: To understand the influence of the 8-hydroxy group on the biological activity and to design more potent and selective derivatives.
-
In Vivo Studies: To evaluate the efficacy and safety of promising compounds in preclinical animal models.
-
Target Identification and Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.
By systematically exploring the therapeutic potential of this compound and its derivatives, the scientific community can pave the way for the development of new and effective treatments for cancer and inflammatory diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology.[2][4][5] While significant research has focused on the on-target efficacy of these compounds, a thorough understanding of their off-target effects is paramount for developing safe and selective therapeutics.
This guide provides a comparative analysis of the off-target profiles of several imidazo[1,2-a]pyridine-based kinase inhibitors. Due to the limited publicly available, comprehensive off-target screening data for Imidazo[1,2-a]pyridin-8-ol, this document will focus on closely related derivatives for which selectivity data has been published. By examining the selectivity of these compounds against broader kinase panels, we can infer potential off-target liabilities and guide future drug discovery efforts toward molecules with improved safety profiles.
Comparative Selectivity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the inhibitory activity and selectivity of various imidazo[1,2-a]pyridine derivatives against their primary targets and a selection of off-target kinases. This data, gleaned from different studies, highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.
Table 1: Kinase Inhibition Profile of a c-Met Inhibitor (Compound 31) [3]
| Kinase | IC50 (nmol/L) | % Inhibition @ 1µM |
| c-Met (Primary Target) | 12.8 | Not Reported |
| AXL | >1000 | Not Reported |
| MER | >1000 | Not Reported |
| FLT3 | >1000 | Not Reported |
| VEGFR2 | >1000 | Not Reported |
| EGFR | >1000 | Not Reported |
| PDGFRβ | >1000 | Not Reported |
| ...and 9 other kinases | >1000 | Not Reported |
Note: The study reported that Compound 31 was >78-fold more selective for c-Met over a panel of 16 other tyrosine kinases.[3]
Table 2: Kinase Inhibition Profile of a PI3Kα Inhibitor (Compound 12) [6]
| Kinase Isoform | IC50 (µM) |
| p110α (Primary Target) | 0.0028 |
| p110β | 0.11 |
| p110δ | 0.16 |
| p110γ | 0.38 |
Table 3: Selectivity of an Imidazo[1,2-b]pyridazine PIM Kinase Inhibitor [7]
| Kinase | IC50 (nM) |
| PIM1 (Primary Target) | <100 |
| PIM2 | Moderately Active |
| PIM3 | Not Reported |
| CLK1 | Cross-reactive |
Note: This study screened lead compounds against a panel of 50 kinase catalytic domains and found cross-reactivity only with Cdc-like kinase 1 (CLK1).[7]
Key Signaling Pathways
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a frequent target of imidazo[1,2-a]pyridine-based inhibitors.[2][5] Off-target interactions with kinases within this or other pathways can lead to unintended biological consequences.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
A comprehensive assessment of a compound's selectivity is crucial. Kinase selectivity profiling is a common method used to identify both on-target and off-target activities. Below is a generalized protocol for such an assay.
Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a standard procedure for determining the inhibitory activity of a compound against a panel of protein kinases.
1. Materials:
- Purified, active recombinant kinases (a broad panel is recommended).
- Specific peptide or protein substrates for each kinase.
- Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- [γ-³³P]ATP (radiolabeled).
- Non-radiolabeled ATP solution.
- 384-well plates.
- Phosphocellulose filter plates.
- Scintillation counter.
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a screening panel is 1 µM or 10 µM.
- Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
- Inhibitor Addition: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
- Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes).
- Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a phosphocellulose filter plate.
- Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
- Detection: Dry the filter plate, add scintillant, and measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. Results are often reported as percent inhibition at a given concentration or as IC50 values if a dose-response curve is generated.
Compound [label="Test Compound\n(e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
Kinase_Panel [label="Broad Panel of\nPurified Kinases", fillcolor="#F1F3F4", fontcolor="#202124"];
Assay_Plate [label="Assay Plate Preparation:\nKinase + Substrate + Buffer +\nCompound/DMSO", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction_Start [label="Initiate Reaction\n(Add [γ-³³P]ATP)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Incubation [label="Incubation\n(Room Temperature)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Capture [label="Stop Reaction &\nCapture Substrate on\nFilter Plate", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Wash [label="Wash to Remove\nUnincorporated ATP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Detection [label="Scintillation Counting", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="Data Analysis:\n% Inhibition or IC50", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Compound -> Assay_Plate;
Kinase_Panel -> Assay_Plate;
Assay_Plate -> Reaction_Start;
Reaction_Start -> Incubation;
Incubation -> Capture;
Capture -> Wash;
Wash -> Detection;
Detection -> Analysis;
}
Caption: General workflow for in vitro kinase profiling.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. However, as the data on related compounds suggests, achieving a high degree of selectivity is a significant challenge that requires careful optimization of the chemical structure. While some derivatives demonstrate excellent selectivity for their intended target, others exhibit cross-reactivity with related kinases, which could lead to undesired off-target effects. Comprehensive selectivity profiling, as outlined in this guide, is an indispensable tool in the drug discovery process. It enables the early identification and mitigation of potential off-target activities, ultimately leading to the development of safer and more effective therapeutic agents. Further research to generate and publish comprehensive off-target data for specific compounds like this compound will be invaluable to the scientific community.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Imidazo[1,2-a]pyridin-8-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use and disposal of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles, Face Shield | Chemical splash goggles are mandatory.[4] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2] |
| Body Protection | Laboratory Coat, Apron | A flame-retardant lab coat is advisable. For larger scale operations, a chemical-resistant apron or suit may be necessary.[2] Clothing should be made of cotton or other non-synthetic materials.[5] |
| Footwear | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[5] |
| Respiratory Protection | Fume Hood, Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or in case of a spill, an appropriate respirator (e.g., NIOSH-approved) must be used.[8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable liners. Assemble all necessary equipment and reagents.
-
Weigh/Measure Compound: Carefully weigh or measure the required amount of this compound. Avoid generating dust if it is a solid.[9]
-
Perform Experiment: Conduct the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
-
Decontaminate Equipment: After the experiment, decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Segregate and Label Waste: All waste, including excess compound, contaminated liners, and cleaning materials, must be placed in a clearly labeled, sealed container for hazardous waste.[10]
-
Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled, and sealed container. This includes unused compound and contaminated materials like weigh paper and absorbent pads.[10] |
| Liquid Waste | Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Disposable gloves, liners, and other contaminated items should be placed in the solid hazardous waste container.[2] |
All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain or in regular trash.[6] In case of a spill, evacuate the area, prevent the spread of the material, and follow your institution's spill response procedures.[9]
References
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
